molecular formula C10H18CuN2Na2O10 B1614634 Edta disodium cupric salt CAS No. 61916-40-3

Edta disodium cupric salt

Número de catálogo: B1614634
Número CAS: 61916-40-3
Peso molecular: 435.78 g/mol
Clave InChI: SSLOIQYPCFRJQK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Edta disodium cupric salt is a useful research compound. Its molecular formula is C10H18CuN2Na2O10 and its molecular weight is 435.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Edta disodium cupric salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Edta disodium cupric salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCPDISEHGHPOI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16CuN2Na2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051420
Record name Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61916-40-3
Record name Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of Copper(II) Disodium EDTA: A Technical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of Copper(II) Disodium EDTA (Ethylenediaminetetraacetic acid copper disodium salt).

Executive Summary

Copper(II) Disodium EDTA (CuNa₂EDTA) is a stable, water-soluble metal chelate used extensively in agriculture (micronutrient delivery), pharmaceutical formulations (sequestering agent), and analytical chemistry.[1] Unlike simple copper salts (e.g., CuSO₄), the copper ion in CuNa₂EDTA is sequestered within a hexadentate ligand cage, significantly altering its redox potential, solubility profile, and bioavailability.

This guide provides a rigorous analysis of its thermodynamic stability, structural dynamics, and practical methodologies for synthesis and quantification, moving beyond basic data sheets to explore the why and how of its chemical behavior.

Chemical Identity & Structural Dynamics[1][2]

The stability of CuNa₂EDTA arises from the "Chelate Effect," where the entropic gain of displacing water molecules drives the formation of the complex.

Nomenclature & Identification
ParameterDetail
IUPAC Name Disodium [-N,N',O,O',ON,ON']cuprate(2-)
Common Name EDTA Copper Disodium Salt; Copper EDTA
CAS Number 14025-15-1
Molecular Formula C₁₀H₁₂CuN₂Na₂O₈ (Anhydrous basis)
Molecular Weight ~397.74 g/mol (Anhydrous); ~433.7 g/mol (Trihydrate/Tetrahydrate forms vary)
Coordination No. 6 (Distorted Octahedral)
Structural Geometry & The Jahn-Teller Effect

In the Cu(II) complex, the central copper ion (


 electronic configuration) is coordinated by two nitrogen atoms and four carboxylate oxygen atoms from the EDTA backbone.[1]

Expert Insight: While EDTA is typically a hexadentate ligand, Cu(II) complexes exhibit significant Jahn-Teller distortion .[1] The axial bonds are elongated, making the complex kinetically labile compared to Cr(III) or Co(III) analogs, despite its high thermodynamic stability. This lability is crucial for its function as a micronutrient—it is stable enough to prevent precipitation in soil but labile enough for root uptake mechanisms to strip the copper.

Physicochemical Properties Matrix

The following data aggregates experimental values critical for formulation stability.

PropertyValue / BehaviorRelevance
Appearance Deep Blue Crystalline PowderColor intensity is pH-independent in the stable range (4–9).[1]
Solubility (Water) High (>100 g/L at 20°C)Highly soluble compared to CuCO₃ or CuO.[1]
Solubility (Organic) Insoluble in Ethanol, ChloroformRequires aqueous mobile phases for HPLC.[1]
pH Stability Range 4.0 – 9.0Below pH 3, protons compete for carboxylate groups (demetallation).[1] Above pH 10, Cu(OH)₂ may precipitate.
Stability Constant (log K) 18.78 (at 25°C, I=0.1M)Indicates extremely strong binding; Cu displaces Ca (log K ~10.[1]7) and Mg (log K ~8.7).[1]
Bulk Density 0.6 – 0.8 g/cm³Critical for solid dosage manufacturing.[1]
Decomposition Temp > 250°CThermally stable for autoclaving/sterilization.[1]
Thermodynamic Stability Logic

The log K value of 18.78 implies that for the equilibrium:



The equilibrium lies heavily to the right.[1] However, in mixed metal systems, trans-metallation can occur.

Graphviz Diagram: Stability & Trans-metallation Logic This diagram illustrates the hierarchy of metal displacement based on stability constants.

StabilityHierarchy cluster_legend Thermodynamic Hierarchy Fe3 Fe(III)-EDTA (log K = 25.1) Cu2 Cu(II)-EDTA (log K = 18.8) Fe3->Cu2 Displaces Zn2 Zn(II)-EDTA (log K = 16.5) Cu2->Zn2 Displaces Ca2 Ca(II)-EDTA (log K = 10.7) Zn2->Ca2 Displaces desc Metals higher in the chain will displace metals lower in the chain from the EDTA cage.

Figure 1: Thermodynamic hierarchy of EDTA chelation. Copper will displace Zinc and Calcium but can be displaced by Iron(III).

Experimental Protocols

Synthesis of High-Purity CuNa₂EDTA

Avoid using Copper Sulfate (CuSO₄) if high purity is required, as removing sodium sulfate byproducts is difficult due to shared solubility profiles.[1] The Carbonate route is self-purifying.

Objective: Synthesize 10g of CuNa₂EDTA free of inorganic anions.

Reagents:

  • Disodium EDTA Dihydrate (Na₂H₂EDTA[1]·2H₂O)

  • Basic Copper Carbonate (CuCO₃[1]·Cu(OH)₂)

  • Deionized Water (Type I)[1]

Step-by-Step Protocol:

  • Stoichiometric Calculation:

    • Target: 0.025 mol.

    • Weigh 9.30 g of Na₂H₂EDTA·2H₂O.[1]

    • Weigh ~2.8 g of Basic Copper Carbonate (approximate, use slight excess as unreacted carbonate is insoluble).[1]

  • Dissolution:

    • Dissolve Na₂H₂EDTA in 50 mL deionized water at 60°C. The solution will be clear and slightly acidic (pH ~4.5).

  • Complexation:

    • Slowly add Copper Carbonate to the stirring EDTA solution.

    • Observation: Effervescence (

      
       release) and color change to deep blue.[1]
      
    • Reaction:

      
      
      
  • Digestion:

    • Maintain at 70°C for 30 minutes to ensure completion.

  • Filtration (Purification Step):

    • Filter the hot solution through a 0.45 µm membrane to remove unreacted excess Copper Carbonate.

    • Result: The filtrate contains pure CuNa₂EDTA.[1]

  • Crystallization:

    • Concentrate the filtrate by rotary evaporation to 50% volume.

    • Add Ethanol (95%) dropwise until turbidity persists. Cool to 4°C overnight.

    • Filter blue crystals and dry at 80°C.

Analytical Quantification (HPLC-UV)

Standard titrations (iodometric) work but lack specificity in mixed formulations.[1] HPLC is preferred for stability indicating assays.

Method Principle: Reverse-phase ion-pair chromatography.[1]

ParameterCondition
Column C18 (ODS), 250 x 4.6 mm, 5 µm
Mobile Phase 30 mM Tetrabutylammonium Hydroxide (Ion Pair) in Phosphate Buffer (pH 6.5) : Acetonitrile (90:[1]10)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm (detects the Copper-EDTA complex directly)
Retention Time ~6-8 minutes

Graphviz Diagram: Analytical Decision Tree Logic flow for selecting the correct quantification method.

AnalysisLogic cluster_note Method Note Start Sample Analysis Cu-EDTA Purity Is it a pure raw material? Start->Purity Matrix Is it a complex matrix? (Soil/Serum/Formulation) Purity->Matrix No Titration Complexometric Titration (Fast, High Precision) Purity->Titration Yes HPLC HPLC-UV / LC-MS (High Specificity) Matrix->HPLC Need Intact Chelate ICP ICP-OES (Total Copper only) Matrix->ICP Need Total Cu Content note ICP destroys the chelate structure. Only HPLC confirms the molecule is intact.

Figure 2: Decision matrix for analytical method selection.

Safety & Environmental Impact[1]

  • Toxicity: CuNa₂EDTA is generally considered low toxicity (LD50 Oral Rat > 1000 mg/kg), but high concentrations of copper are cytotoxic.[1]

  • Environmental Persistence: EDTA is recalcitrant to biodegradation.[1] It can mobilize heavy metals in waterways, posing ecological risks.

  • Handling: Wear PPE (gloves, goggles).[1] The dust is an irritant to the respiratory tract.

References

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press. (Source for log K values).

  • Sillén, L. G., & Martell, A. E. (1964).[1] Stability Constants of Metal-Ion Complexes. The Chemical Society, London.

  • Harris, D. C. (2010).[1] Quantitative Chemical Analysis. W. H. Freeman. (Source for chelation thermodynamics).[1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Copper disodium EDTA. Retrieved from [Link][1]

Sources

Synthesis and characterization of Edta disodium cupric salt.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for High-Purity Chelate Production

Executive Summary

This technical guide details the synthesis, purification, and characterization of Copper(II) Disodium Ethylenediaminetetraacetate (


), a hexadentate chelate widely utilized in pharmaceutical trace metal scavenging, agricultural micronutrients, and analytical complexometry.

Unlike standard textbook protocols that utilize Copper(II) Sulfate (


), which introduces difficult-to-remove sulfate byproducts, this guide prioritizes a "Clean Synthesis" pathway  using Basic Copper Carbonate. This approach ensures high atom economy, where the primary byproducts are carbon dioxide and water, yielding a pharmaceutical-grade product suitable for sensitive applications.

Part 1: Thermodynamic & Kinetic Basis

Before initiating synthesis, it is critical to understand the driving forces of the reaction to troubleshoot yield issues.

The Chelate Effect

The formation of the Cu(II)-EDTA complex is thermodynamically favored by the entropy-driven chelate effect . When EDTA binds to


, it displaces six water molecules from the copper aquo-complex.


  • Entropy (

    
    ):  Positive, as one ligand molecule displaces six solvent molecules.
    
  • Stability Constant (

    
    ):  The thermodynamic stability constant for Cu(II)-EDTA is approximately 18.78 , indicating that once formed, the complex is exceptionally stable and resistant to dissociation under physiological conditions.
    
Coordination Geometry

In the solid state, the


 center adopts a distorted octahedral geometry (Jahn-Teller distortion). The EDTA ligand acts as a hexadentate chelator, coordinating through:
  • Two amine nitrogen atoms (

    
    ).
    
  • Four carboxylate oxygen atoms (

    
    ).
    

CoordinationSphere Cu Cu(II) Center (d9 Configuration) Complex [Cu(EDTA)]2- Anion Distorted Octahedral Cu->Complex Coordination N_donors 2x Nitrogen Donors (Ethylenediamine backbone) N_donors->Cu Chelation O_donors 4x Carboxylate Oxygen Donors (Acetate arms) O_donors->Cu Chelation

Figure 1: Coordination logic of the Cu-EDTA complex. The hexadentate binding creates five stable five-membered rings.

Part 2: Synthesis Protocol (Clean Pathway)

Reaction Logic

Target Reaction:


[1][2][3]

Advantages over Sulfate Method:

  • No Desalting: The sulfate method produces

    
    , which requires fractional crystallization to remove. The carbonate method produces volatile 
    
    
    
    .
  • Self-Indicating: The reaction completion is visually signaled by the cessation of effervescence (

    
     release).
    
Materials & Stoichiometry
ComponentFormulaMW ( g/mol )Molar RatioRole
Disodium EDTA

372.242.00Ligand Source
Basic Copper Carbonate

221.111.00Metal Source
Deionized Water

18.02SolventMedium
Step-by-Step Protocol
Step 1: Slurry Preparation
  • Dissolve 74.45 g of Disodium EDTA Dihydrate in 400 mL of deionized water in a 1L beaker.

  • Heat to 60°C with magnetic stirring until fully dissolved. The solution will be clear and colorless.

  • Note: The pH of this solution will be approximately 4.5–5.0.

Step 2: Complexation (The Critical Control Point)
  • Slowly add 22.11 g of Basic Copper Carbonate in small portions (spatula-tip amounts).

  • Observation: Vigorous effervescence (

    
    ) will occur. The solution will turn from colorless to opaque green, then to deep blue.
    
  • Temperature Control: Maintain temperature at 70–80°C . Do not boil.

  • Completion Indicator: Continue stirring for 30–45 minutes. The reaction is complete when:

    • No further

      
       bubbles are evolved upon addition of carbonate.
      
    • The solution becomes a translucent, deep royal blue with no green particulates.

Step 3: Filtration & Concentration
  • Perform hot filtration (gravity or vacuum) to remove any unreacted trace copper carbonate or insoluble impurities.

  • Transfer the deep blue filtrate to a rotary evaporator.

  • Concentrate the solution to approximately 40% of its original volume.

Step 4: Crystallization
  • Add Ethanol (95%) dropwise to the concentrated blue solution until a slight turbidity persists.

  • Cool the mixture to 4°C overnight. Blue crystalline needles of

    
     will precipitate.
    
  • Filter the crystals, wash with cold 50% ethanol/water, and dry at 50°C in a vacuum oven.

SynthesisWorkflow Start Start: Disodium EDTA + Water Heat Heat to 60°C Start->Heat AddCu Add Basic Cu Carbonate (Slow Addition) Heat->AddCu React Reaction: 70-80°C Wait for CO2 cessation AddCu->React Check Visual Check: Deep Blue & Clear? React->Check Check->React No (Green solids remain) Filter Hot Filtration Check->Filter Yes Cryst Crystallization (Ethanol + Cooling) Filter->Cryst Product Final Product: Na2[Cu(EDTA)] Crystals Cryst->Product

Figure 2: Process Flow Diagram for the "Clean" Synthesis Route.

Part 3: Characterization Framework

To validate the identity and purity of the synthesized salt, the following analytical methods are required.

UV-Visible Spectroscopy (Electronic State)

Copper(II) d-d transitions are sensitive to the ligand field environment.

  • Protocol: Dissolve 20 mg of product in 100 mL DI water. Scan 400–900 nm.

  • Expected Result: A broad absorption band with

    
     at 730–742 nm .
    
  • Interpretation: This band confirms the formation of the distorted octahedral complex. Free

    
     (aquo) absorbs at ~800 nm; the blue shift to ~735 nm indicates the stronger field strength of EDTA compared to water.
    
FT-IR Spectroscopy (Ligand Binding)

Infrared spectroscopy confirms the coordination of carboxylate groups to the metal center.

Functional GroupFree EDTA (

)
Cu-EDTA ComplexShift Interpretation

~1680–1700

1590–1610

Indicates carboxylate oxygen binding to Cu.

~1400

1380–1400

Symmetric stretch modification.
Cu-N Bond Absent~580–590

Direct evidence of Nitrogen-Metal coordination.
Cu-O Bond Absent~420–460

Direct evidence of Oxygen-Metal coordination.
Thermogravimetric Analysis (TGA)

TGA determines the hydration state (usually tetrahydrate or pentahydrate depending on drying).

  • Step 1 (50–120°C): Loss of lattice water molecules.

  • Step 2 (>250°C): Decomposition of the organic EDTA framework.

  • Residue: CuO and

    
    .
    

Part 4: Applications & Handling

Storage and Stability
  • Hygroscopicity: The salt is moderately hygroscopic. Store in a desiccator.

  • pH Stability: Stable in pH 4–10. At pH < 2, the complex dissociates as protons compete for the EDTA amine groups. At pH > 12, Copper Hydroxide may precipitate if the complex concentration is very high, though EDTA generally holds Cu against hydroxide precipitation.

Application Areas
  • Pharmaceuticals: Used as a sequestering agent to prevent copper-catalyzed oxidation of ascorbic acid (Vitamin C) in formulations.

  • Agriculture: A highly bioavailable source of copper for correcting deficiencies in alkaline soils where inorganic copper salts would precipitate.

  • Laboratory: Standard for calibrating Ion Selective Electrodes (ISE) or as a colorimetric reference.

References

  • Stability Constants: Schwarzenbach, G., & Flaschka, H. (1969).
  • Spectral Data: Sawyer, D. T., & McKinnie, J. M. (1960). "Properties and Infrared Spectra of Ethylenediaminetetraacetic Acid Complexes." Journal of the American Chemical Society. Link

  • Synthesis Method: Leberman, R., & Rabin, B. R. (1959). "Metal complexes of ethylenediaminetetraacetic acid." Transactions of the Faraday Society. Link

  • Industrial Context: Hart, J. R. (2025). "Ethylenediaminetetraacetic Acid and Related Chelating Agents." Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Crystallography: Stephens, F. S. (1969). "The crystal and molecular structure of copper(II) diethylenetriaminepentaacetate." Journal of the Chemical Society A. (Structural analogue reference). Link

Sources

Spectral Analysis and Physicochemical Characterization of EDTA Disodium Cupric Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary: The Chelate Effect in Practice

The spectral analysis of Ethylenediaminetetraacetic acid copper(II) disodium salt (


) is not merely a routine identification task; it is a study in thermodynamic stability and ligand field theory. With a stability constant (

) of approximately 18.8 , the Cu-EDTA complex represents one of the most robust chelates in aqueous chemistry.

For drug development and industrial applications, verifying the integrity of this complex is critical. Free copper ions (


) are potent oxidizers that can degrade active pharmaceutical ingredients (APIs), whereas the sequestered 

species is kinetically inert regarding redox catalysis in many environments. This guide details the spectral fingerprints required to validate the complete sequestration of copper.

Structural & Electronic Basis

To interpret the spectra, one must understand the geometry. The


 ion (

configuration) undergoes Jahn-Teller distortion . While EDTA is potentially hexadentate, in the copper complex, the coordination sphere is often a distorted octahedron. The EDTA occupies roughly 5 sites, with a water molecule often completing the coordination sphere in solution, or the carboxylate groups bridging in the crystalline state.
Visualization: Chelation & Analysis Workflow

The following diagram illustrates the relationship between the physical state of the chelate and the corresponding analytical technique.

CuEDTA_Analysis Precursors Precursors (Na2H2EDTA + CuSO4) Reaction Chelation Reaction (pH 4.0 - 5.5) Precursors->Reaction Mix Complex [Cu(EDTA)]2- Species Reaction->Complex Equilibrium (log K = 18.8) UV UV-Vis (d-d transitions) ~730 nm Complex->UV Electronic State IR FT-IR (COO- Stretch) 1580-1650 cm-1 Complex->IR Bond Integrity EPR EPR/ESR (g-factor anisotropy) Geometry Check Complex->EPR Spin State

Figure 1: Analytical workflow linking the formation of the copper chelate to specific spectral validation methods.

UV-Visible Spectroscopy: Electronic Transitions

The most accessible method for quantifying Cu-EDTA is UV-Vis spectroscopy. Unlike the pale blue of hydrated copper sulfate (


), the Cu-EDTA complex exhibits a deeper, more intense blue color.
Mechanism of Absorption

The absorption arises from d-d transitions within the copper center. The ligand field strength of EDTA is higher than that of water (spectrochemical series), causing a hypsochromic shift (blue shift) of the absorption maximum compared to free copper nitrate or sulfate.

Key Spectral Parameters
ParameterValue / RangeMechanistic Insight

(Absorption Max)
730 nm - 745 nm Indicates successful displacement of water ligands by nitrogen/oxygen donors of EDTA. Free

absorbs >800 nm.
Molar Absorptivity (

)
~90 - 100 L mol⁻¹ cm⁻¹ Higher than aquo-complexes due to lower symmetry enhancing transition probability (Laporte selection rule relaxation).
Charge Transfer Band < 300 nm Ligand-to-Metal Charge Transfer (LMCT) occurs in the UV region (O/N

Cu).
Isosbestic Point ~810 nm Observed during titration of

with EDTA, indicating a clean two-component equilibrium.

Critical Application Note: If your


 is significantly above 750 nm, your complexation is incomplete, likely due to low pH (proton competition for EDTA) or stoichiometric error.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is the definitive method for determining the coordination mode of the carboxylate groups.

The Carboxylate Shift

In free EDTA acid (


), the carbonyl stretch (

) of the carboxylic acid appears around 1700 cm⁻¹ . Upon complexation with Copper(II), the protons are displaced, and the bond becomes a coordinated carboxylate (

).
  • Asymmetric Stretch (

    
    ):  Shifts to 1590 – 1630 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Appears around 1380 – 1400 cm⁻¹ .
    

Diagnostic Rule: The difference (


) between 

and

provides insight into the bonding mode. For Cu-EDTA, the covalent nature of the Cu-O bond typically results in a large

(>200 cm⁻¹), confirming strong chelation rather than simple ionic association.

Experimental Protocol: Synthesis & Spectral Validation

Objective: Preparation of a high-purity standard of


 for spectral baselining.
Reagents
  • Disodium EDTA Dihydrate (

    
    ), ACS Reagent.
    
  • Copper(II) Sulfate Pentahydrate (

    
    ), ACS Reagent.
    
  • Sodium Acetate buffer (pH 5.5).

Step-by-Step Methodology
  • Stoichiometric Calculation: Prepare equimolar solutions (e.g., 0.1 M) of Copper Sulfate and Disodium EDTA.

    • Why: Excess Copper leads to precipitation of

      
       at neutral pH; excess EDTA complicates IR interpretation with free acid peaks.
      
  • Buffered Mixing: Add the Copper Sulfate solution slowly to the EDTA solution while stirring. Maintain pH between 4.5 and 5.5 using acetate buffer.

    • Mechanism: At pH < 3, protons compete with Cu for EDTA sites (

      
       dominates). At pH > 10, hydroxide competes with EDTA (
      
      
      
      forms). The pH window 4-6 is the thermodynamic "sweet spot" for pure complex formation.
  • Crystallization (for Solid State Analysis): Concentrate the solution via rotary evaporation until blue crystals form. Wash with cold ethanol.

    • Note: Ethanol reduces the solubility of the salt, forcing precipitation while leaving impurities in the aqueous phase.

  • Spectral Verification:

    • UV-Vis: Dissolve crystals in DI water. Scan 400–900 nm. Confirm peak at

      
       nm.
      
    • Blanking: Use 0.1 M EDTA solution as the blank to subtract any background absorbance, though EDTA is transparent in the visible region.

Logic Flow: Troubleshooting Spectral Anomalies

Spectral_Troubleshooting Start Spectral Result CheckLambda Check Lambda Max Start->CheckLambda RedShift > 750 nm (Red Shift) CheckLambda->RedShift Incomplete Complexation BlueShift ~ 730 nm (Target) CheckLambda->BlueShift Valid Complex Precipitate Turbidity / Noise CheckLambda->Precipitate Hydrolysis Cause1 pH too low (<3) Or Excess Cu RedShift->Cause1 Cause2 pH too high (>10) Precipitate->Cause2

Figure 2: Decision tree for interpreting UV-Vis deviations during Cu-EDTA synthesis.

Advanced Characterization: EPR Spectroscopy

For researchers investigating the electronic environment, Electron Paramagnetic Resonance (EPR) is indispensable.

  • Spin State: Cu(II) has

    
    .
    
  • Spectrum: In frozen solution (77 K), Cu-EDTA shows an anisotropic signal characteristic of axial symmetry (tetragonal distortion).

  • Hyperfine Splitting: Interaction with the copper nucleus (

    
    ) splits the parallel component (
    
    
    
    ) into four lines.
  • Superhyperfine Splitting: High-resolution scans may show splitting from the Nitrogen atoms of the EDTA, confirming the Cu-N coordination bonds.

References

  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman. (Standard text for EDTA titration mechanics and stability constants).

  • NIST Chemistry WebBook. (2023). Copper(II) EDTA Complex Spectral Data. National Institute of Standards and Technology. [Link]

  • Sawyer, D. T., & Paulsen, P. J. (1959). Polarography and Thermochemistry of Copper(II)-EDTA Complexes. Journal of the American Chemical Society. (Foundational paper on the thermodynamics and stability of the complex). [Link]

  • Kirschner, S. (1956). The Infrared Spectra of Metal-EDTA Complexes. Journal of the American Chemical Society. (Source for Carboxylate stretch assignments). [Link]

An In-Depth Technical Guide to the Biological and Chemical Functions of Cupric Disodium EDTA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cupric Disodium EDTA, a chelated salt of copper, represents a fascinating intersection of inorganic chemistry and biological function. This guide provides a comprehensive technical overview of its core chemical properties, its multifaceted roles in biological systems, and its applications in research and drug development. We will explore the foundational principles of chelation chemistry that grant this molecule its unique stability and bioavailability. The narrative will delve into the dual nature of copper as both an essential enzymatic cofactor and a potential cellular toxin, providing the necessary context for understanding the applications of Cupric Disodium EDTA. For researchers and drug development professionals, this document details its utility as a controlled copper source in cell culture, its emerging role in modulating biological pathways like angiogenesis, and its established use as an antimicrobial and anti-inflammatory agent. Methodologies for its preparation, analysis, and application in key experimental assays are presented to bridge theory with practical, field-proven insights.

Foundational Chemistry of Cupric Disodium EDTA

Molecular Structure and Physicochemical Properties

Cupric Disodium EDTA, also known as Edetate Copper Disodium, is a coordination complex where a central cupric ion (Cu²⁺) is enveloped by the chelating agent Ethylenediaminetetraacetic acid (EDTA).[1] The EDTA molecule acts as a hexadentate ligand, meaning it forms six bonds with the copper ion—four through carboxylate groups and two through nitrogen atoms.[2] This multidentate binding creates a highly stable, water-soluble complex that effectively sequesters the copper ion, preventing it from participating in nonspecific reactions.[3]

Table 1: Physicochemical Properties of Cupric Disodium EDTA

PropertyValueReference
Chemical Formula C₁₀H₁₂CuN₂Na₂O₈[4]
Molecular Weight 397.74 g/mol [4]
CAS Number 14025-15-1[5]
Appearance Light blue to blue solid[5]
Solubility Highly soluble in water (680 g/L at 0°C)[5]
Stability Stable over a wide pH range (4-9)[3]
The Chemistry of Chelation

Chelation is the process by which a central metal ion is bonded to a ligand at multiple points, forming a ring-like structure. In the case of Cupric Disodium EDTA, the EDTA molecule wraps around the Cu²⁺ ion, forming a stable, octahedral complex.[2] This process is critical for its function; the chelation prevents the precipitation of copper ions in solution, particularly in environments with competing ions or alkaline pH, and protects the ion from reacting with other components until it reaches its biological target.[3][6]

Chelation of a Cu²⁺ ion by an EDTA molecule.
Synthesis Overview

Industrially, EDTA is primarily synthesized from ethylenediamine, formaldehyde, and sodium cyanide.[1] The resulting tetrasodium EDTA can then be reacted with a copper salt (e.g., copper sulfate) to produce the cupric disodium EDTA complex. The purity of the final product is critical, as residual reactants or byproducts can have unintended biological effects.[7]

The Duality of Copper in Biological Systems

Understanding the function of Cupric Disodium EDTA requires an appreciation for the complex role of copper itself in biology.

Copper as an Essential Trace Element

Copper is a vital cofactor for a multitude of metalloenzymes that are essential for life.[8][9] Its ability to cycle between two oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), makes it an ideal catalytic center for redox reactions.[8]

Table 2: Key Human Cuproenzymes and Their Functions

EnzymeFunctionBiological SignificanceReference
Cytochrome c oxidase Component of the mitochondrial electron transport chain.Essential for cellular respiration and ATP production.[10]
Superoxide dismutase 1 (SOD1) Converts superoxide radicals to hydrogen peroxide.Critical antioxidant defense against oxidative stress.[11]
Lysyl oxidase Cross-links collagen and elastin fibers.Necessary for the structural integrity of connective tissues, bone, and blood vessels.[8]
Dopamine β-hydroxylase Converts dopamine to norepinephrine.Crucial for neurotransmitter synthesis and nervous system function.[10]
Ceruloplasmin Ferroxidase activity; involved in iron metabolism.Facilitates the transport and utilization of iron for hematopoiesis.[11]
Copper Dysregulation and Toxicity

While essential, excess copper is highly toxic. Free copper ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that cause oxidative damage to lipids, proteins, and DNA.[12] This pro-oxidant activity is a primary mechanism of copper-induced toxicity.[12] Genetic disorders such as Wilson's disease, characterized by an accumulation of copper in the liver and brain, underscore the critical need for tight homeostatic control of this metal.[13][14]

Biological and Pharmacological Functions of Cupric Disodium EDTA

The chelated structure of Cupric Disodium EDTA allows it to serve diverse functions, from a simple copper delivery vehicle to a modulator of complex disease pathways.

As a Bioavailable Copper Source

In many biological contexts, the primary function of Cupric Disodium EDTA is to provide a stable, soluble, and readily bioavailable source of copper.[3] In agriculture, it is used as a micronutrient fertilizer to treat copper deficiency in plants, especially in alkaline soils where free copper would become insoluble.[15] The EDTA chelate protects the copper from precipitation and facilitates its uptake by plant roots.[6]

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Cupric Disodium EDTA is recognized as a metal chelator with antimicrobial, anti-inflammatory, and antioxidant properties.[4]

  • Antimicrobial: The mechanism likely involves the disruption of metal-dependent enzymes in microbes or the generation of reactive oxygen species under specific conditions.

  • Anti-inflammatory & Antioxidant: By chelating free, redox-active metal ions (including potentially excess free copper), it can slow down the metal-ion-catalyzed damage caused by oxidative stress.[4][16]

Applications in Drug Development: Targeting Angiogenesis in Oncology

A significant area of research is the role of copper in tumor angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[9][17] Copper is a key cofactor for several pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[18]

By modulating the availability of copper within the tumor microenvironment, it is possible to inhibit angiogenesis.[18] While many strategies focus on copper depletion using chelators like tetrathiomolybdate, the study of copper complexes like Cupric Disodium EDTA is also valuable.[9][17] It can be used as a tool to precisely control copper concentrations in in vitro and in vivo models, helping to elucidate the specific mechanisms of copper-dependent angiogenesis. This allows researchers to establish baseline and dose-dependent effects of copper on endothelial cell proliferation and migration.[18]

G cluster_0 Tumor Microenvironment cluster_1 Angiogenic Cascade Tumor Tumor Cells HIF1a HIF-1α Stabilization Tumor->HIF1a Hypoxia VEGF VEGF, FGF, IL-8 Secretion HIF1a->VEGF Endothelial Endothelial Cell Receptors VEGF->Endothelial Proliferation Proliferation & Migration Endothelial->Proliferation Vessel New Blood Vessel Formation Proliferation->Vessel Vessel->Tumor Supplies Nutrients & Oxygen Copper Copper (Cu²⁺) Copper->HIF1a Required Cofactor Copper->Proliferation Stimulates Chelator Copper Chelators (e.g., EDTA-based) Chelator->Copper Sequesters Cu²⁺

The role of copper in tumor angiogenesis and the inhibitory point for chelators.

Experimental Protocols and Methodologies

The following protocols are foundational for working with Cupric Disodium EDTA in a research setting. They are designed as self-validating systems where accuracy at each step ensures the reliability of the final result.

Protocol: Complexometric Titration for Copper Analysis

This method is used to determine the precise concentration of copper in a sample by titrating it with a standardized EDTA solution. The principle relies on the formation of the highly stable Cu-EDTA complex.[2]

  • Objective: To quantify the Cu²⁺ content in an unknown sample.

  • Causality: EDTA forms a 1:1 stoichiometric complex with Cu²⁺. By knowing the volume and concentration of the EDTA solution required to bind all the copper, we can calculate the amount of copper present. The use of an indicator like murexide, which changes color when it is displaced from the copper ion by the more strongly binding EDTA, provides a clear endpoint.[2]

Step-by-Step Methodology:

  • Prepare Standard EDTA Solution: Accurately weigh a known mass of primary standard grade Disodium EDTA dihydrate and dissolve it in a precise volume of deionized water to create a standard solution (e.g., 0.01 M).

  • Sample Preparation: Accurately weigh the copper-containing sample and dissolve it in 50 mL of deionized water.[2] Adjust the pH to ~5-6 using an appropriate buffer (e.g., acetate buffer).

  • Add Indicator: Add a few drops of murexide indicator to the copper solution. The solution will turn yellow or green as the indicator complexes with the copper ions.[2]

  • Titration: Titrate the sample with the standardized EDTA solution. Swirl the flask continuously.

  • Endpoint Detection: As the endpoint is approached, the solution will transition from green to a purplish-blue. The endpoint is reached at the first sign of a distinct and stable purple hue, indicating that all copper has been complexed by EDTA and the indicator is now free in solution.[2]

  • Calculation: Use the formula M₁V₁ = M₂V₂ (where M and V are the molarity and volume of the EDTA and copper solutions, respectively) to calculate the concentration of copper.

Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It can be used to test the pro- or anti-angiogenic effects of compounds like Cupric Disodium EDTA.

  • Objective: To evaluate how modulating copper concentration affects endothelial tube formation.

  • Causality: Endothelial cell migration and differentiation into tube-like structures are dependent on signaling pathways that can be influenced by cofactors like copper. By adding or withholding copper (using a chelator), we can directly observe the impact on this morphological process.

Step-by-Step Methodology:

  • Prepare Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium at a density of 2-4 x 10⁵ cells/mL.

  • Treatment: Add Cupric Disodium EDTA (to test pro-angiogenic effects) or a strong copper chelator (to test anti-angiogenic effects) to the cell suspension at various concentrations. Include a vehicle control.

  • Dispense: Add 100 µL of the cell suspension to each well containing the polymerized matrix.

  • Incubate: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

  • Visualize and Quantify: Examine the wells under a microscope. Capture images and quantify the extent of tube formation using software like ImageJ. Parameters to measure include total tube length, number of junctions, and number of loops.

G A 1. Coat 96-well plate with basement membrane matrix B 2. Polymerize matrix at 37°C A->B C 3. Seed endothelial cells (e.g., HUVECs) onto matrix B->C D 4. Treat cells with test compounds (e.g., Cu-EDTA, Chelators, Vehicle) C->D E 5. Incubate for 4-18 hours to allow tube formation D->E F 6. Image wells using microscopy E->F G 7. Quantify Angiogenesis (Tube length, junctions, loops) F->G

Experimental workflow for the in vitro tube formation assay.

Safety and Toxicology

While EDTA itself has low acute toxicity, with an oral LD₅₀ in rats of 2.0-2.2 g/kg, its administration, particularly via injection, requires caution.[1] High doses of EDTA salts can cause kidney damage and dangerously low calcium levels.[14] Copper also has a toxicity profile, and overdosing with a copper-containing compound can lead to severe adverse effects.[14] Therefore, all work with Cupric Disodium EDTA should be conducted with appropriate personal protective equipment and a thorough understanding of its material safety data sheet (MSDS).

Conclusion and Future Directions

Cupric Disodium EDTA is more than a simple chemical salt; it is a sophisticated tool for controlling the delivery and bioavailability of a biologically potent metal ion. Its stability and solubility make it invaluable in applications ranging from agriculture to advanced biomedical research. For scientists and drug developers, its utility in dissecting the role of copper in pathological processes like cancer angiogenesis presents a significant opportunity. Future research may focus on developing targeted delivery systems that use EDTA-like chelates to release copper specifically within tumor tissues, potentially turning a pro-angiogenic factor into a localized therapeutic agent. The continued study of such metal complexes will undoubtedly deepen our understanding of metallobiology and open new avenues for therapeutic intervention.

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An In-depth Technical Guide to Edta Disodium Cupric Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) disodium cupric salt is a highly stable, water-soluble metal chelate of significant interest across a spectrum of scientific and industrial disciplines. As a sequestering agent, it effectively delivers copper ions in a bioavailable form while mitigating the inherent reactivity of the free metal ion. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, diverse applications, analytical methodologies, and toxicological profile, synthesized from field-proven insights and authoritative sources.

Core Chemical and Physical Properties

Edta disodium cupric salt is a blue crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 14025-15-1[1]
Molecular Formula C10H12N2O8CuNa2[1]
Molecular Weight 397.7 g/mol [1]
Appearance Blue powder[1]
Solubility in Water Approx. 1200 g/L (20°C)[1]
pH (1% aqueous solution) 6.5 ± 0.5[1]

Synthesis and Coordination Chemistry

The synthesis of Edta disodium cupric salt is typically achieved by reacting ethylenediaminetetraacetic acid (EDTA) with a copper salt, such as copper sulfate, and a sodium salt under controlled temperature and pH conditions, generally neutral to weakly alkaline.[1]

The core of its function lies in the principles of coordination chemistry. The EDTA molecule, a hexadentate ligand, possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can donate electrons to form coordinate bonds with the copper(II) ion.[2] This envelops the copper ion in a stable, cage-like structure, forming a highly stable complex with a logarithmic stability constant (log K) of 18.8.[3][4]

Chelation_Mechanism Chelation of Copper(II) by EDTA cluster_reactants Reactants cluster_product Product Cu Cu²⁺ Complex [Cu(EDTA)]²⁻ Complex Cu->Complex Coordination Bonds (6 sites) EDTA EDTA⁴⁻ EDTA->Complex Encapsulation caption Mechanism of Cu(II) Chelation by EDTA

Caption: Diagram illustrating the encapsulation of a copper(II) ion by the hexadentate EDTA ligand to form a stable chelate complex.

Applications Across Scientific and Industrial Domains

The unique properties of Edta disodium cupric salt lend it to a wide array of applications, ranging from agriculture to pharmaceuticals.

Agricultural Applications

In agriculture, Edta disodium cupric salt is a vital micronutrient fertilizer used to prevent and correct copper deficiencies in crops.[5] Copper is essential for numerous plant physiological processes, including photosynthesis, enzyme activation, and protein synthesis.[6]

Causality of Efficacy: Traditional copper sources like copper sulfate can precipitate in alkaline soils, rendering the copper unavailable to plants.[6] The chelated form of copper in Edta disodium cupric salt protects the copper ion from such reactions, ensuring its solubility and bioavailability across a broad soil pH range (typically 4 to 9).[5][6] This leads to more efficient uptake by the plant's root system.[7]

Application Rates:

Crop TypeApplication MethodRecommended RateReference
Field & Vegetable Crops Soil Application2 to 4 lbs per acre[8]
Foliar Application0.33 to 1.33 lbs per acre in sufficient water[8]
Citrus & Fruit Trees Foliar Application1 to 2 lbs per 100 gallons of water[8]
Soil Application2 to 5 lbs per acre[8]
Wheat, Barley, Oats, Maize Soil Application0.5 - 1 kg per hectare[5]
Foliar Application0.25 - 0.5 kg per hectare[5]
Turf Soil Application2 lbs per acre (0.5 lb per 10,000 sq. ft.)[8]
Industrial Processes

Edta disodium cupric salt finds utility in various industrial settings, primarily as a source of soluble copper and as a chelating agent.

  • Electroplating: It is used in cyanide-free copper plating baths, where it serves as a complexing agent to keep copper ions in solution.[9][10] The stability of the complex is crucial for achieving a uniform and high-quality copper coating.[11]

  • Catalysis and Dyeing: It can be employed in chemical reactions as a catalyst and in dyeing processes to ensure color consistency.[5]

Animal Nutrition

Edta disodium cupric salt is used as a copper supplement in animal and poultry feed formulations.[5] The chelated form enhances the bioavailability of copper, which is an essential trace element for animal health.

Research and Drug Development

In the realm of research and drug development, Edta disodium cupric salt is investigated for several properties:

  • Mitigation of Copper Toxicity: EDTA itself is a well-known treatment for heavy metal poisoning, including copper toxicity, as it can bind to excess copper, facilitating its excretion.[2][12]

  • Antimicrobial and Anti-inflammatory Activity: The complex has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties in research settings.[13]

  • Enzyme Inhibition Studies: It can be used to eliminate the inhibition of enzyme-catalyzed reactions caused by trace heavy metals.[14]

Analytical Methodologies

The quantification and characterization of Edta disodium cupric salt are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Due to the low UV absorbance of EDTA, its analysis by HPLC often requires derivatization or complexation to form a UV-active compound.[4][7] The inherent copper in Edta disodium cupric salt allows for direct UV detection.

Experimental Protocol: HPLC Analysis of Edta Disodium Cupric Salt

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C8 or anion-exchange column is suitable. For example, a X Bridge C-8 column.[2]

  • Mobile Phase: A buffered aqueous solution with an organic modifier. For instance, a mixture of a buffer (e.g., 0.06% tetrabutylammonium hydroxide, pH 7.5), methanol, and water.[2]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[2]

  • Detection: UV detection at a wavelength where the Cu-EDTA complex absorbs, such as 250-260 nm.[2][4][15]

  • Standard Preparation: Prepare a stock solution of Edta disodium cupric salt of known concentration in the mobile phase or a suitable solvent.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase or an appropriate solvent to a known concentration.[16]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of the analyte is determined by comparing the peak area of the sample to that of the standard.

HPLC_Workflow HPLC Analysis Workflow start Start prep Prepare Mobile Phase, Standards, and Samples start->prep hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data Data Acquisition and Analysis detection->data end End data->end caption Workflow for HPLC analysis of Cu-EDTA

Caption: A simplified workflow diagram for the analysis of Edta disodium cupric salt using HPLC.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for determining the copper content in the complex.

Experimental Protocol: AAS Analysis of Edta Disodium Cupric Salt

  • Instrumentation: An atomic absorption spectrometer with a copper hollow cathode lamp.

  • Sample Preparation: Accurately weigh a sample of Edta disodium cupric salt and dissolve it in deionized water to a known volume. Further dilutions may be necessary to bring the copper concentration within the linear range of the instrument.

  • Standard Preparation: Prepare a series of copper standards of known concentrations from a certified copper standard solution.

  • Instrument Parameters: Set the instrument to the recommended wavelength for copper (typically 324.7 nm) and optimize other parameters such as slit width and flame conditions (for flame AAS) or furnace program (for graphite furnace AAS).

  • Analysis: Aspirate the blank, standards, and samples into the instrument and record the absorbance readings.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the copper concentration in the sample from the calibration curve.

Toxicological and Safety Profile

The toxicological profile of Edta disodium cupric salt is influenced by both the EDTA ligand and the copper ion.

Acute Toxicity Data:

RouteSpeciesValueReference
Oral (LD50) Rat890 mg/kg bw[17]
Dermal (LD50) Rat>2000 mg/kg bw[17]
Inhalation (LC50) Rat>5.3 mg/L[17]

General Safety Information:

  • Skin and Eye Irritation: Like many salts, it can cause skin and eye irritation upon contact.[12]

  • Ingestion: Ingestion of large amounts may cause gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea.[12]

  • Dermal Absorption: While intact skin is a relatively poor barrier to EDTA, prolonged contact or exposure to damaged skin can lead to systemic absorption.[18] There have been reports of systemic copper toxicity following dermal exposure to copper sulfate through burned skin.[10]

  • Chronic Effects: Chronic exposure to high levels of EDTA can lead to mineral deficiencies due to its chelating action.[18]

Environmental Fate and Considerations

The environmental impact of Edta disodium cupric salt is primarily related to the persistence of the EDTA ligand.

  • Biodegradability: EDTA is known for its slow biodegradation in the environment.[18][19] While some microorganisms can degrade it, the process is generally slow.[18][20]

  • Mobility: The high water solubility of the Cu-EDTA complex makes it mobile in aquatic systems.[21] This can lead to the transport of copper in the environment.

  • Toxicity to Aquatic Organisms: While the chelated form is less toxic than free copper ions, high concentrations can still be harmful to aquatic life.

Conclusion

Edta disodium cupric salt is a versatile and highly effective chelating agent with critical applications in agriculture, industry, and scientific research. Its ability to form a stable, water-soluble complex with copper underpins its utility in delivering this essential micronutrient and controlling its reactivity. A thorough understanding of its chemical properties, appropriate application, analytical determination, and toxicological profile is essential for its safe and effective use. As with any chemical compound, responsible handling and consideration of its environmental fate are paramount.

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Methodological & Application

Application Notes and Protocols: Utilizing EDTA Disodium Cupric Salt as a Copper Source in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Copper in Cell Culture

Copper is an indispensable trace element for the robust growth and physiological function of mammalian cells in vitro.[1][2][3] Its significance lies in its role as a critical cofactor for a multitude of enzymes that govern fundamental cellular processes. These include mitochondrial respiration (cytochrome c oxidase), detoxification of reactive oxygen species (superoxide dismutase), and the biosynthesis of neurotransmitters and neuropeptides.[1][4][5] Furthermore, copper is integral to the proper cross-linking of collagen and elastin by lysyl oxidase, which is vital for the formation of the extracellular matrix.[4][5][6]

Despite its essentiality, the supplementation of copper in cell culture media presents a significant challenge. Free copper ions are inherently cytotoxic, capable of catalyzing the formation of damaging hydroxyl radicals and promoting protein aggregation, which can lead to cell death.[1][7][8][9] This paradox necessitates a sophisticated approach to copper delivery—one that ensures its bioavailability for cellular uptake while mitigating its toxic potential. This is particularly critical in the development of serum-free media, which lack the natural chelating properties of serum components like albumin and ceruloplasmin.[10]

The Rationale for Chelated Copper: The EDTA Disodium Cupric Salt Advantage

To navigate the fine line between copper necessity and toxicity, the use of chelated copper complexes is a well-established strategy. Chelation involves the binding of a metal ion to an organic molecule, forming a stable, water-soluble complex.[11][12] This process enhances the bioavailability of the mineral while reducing its reactivity and potential for toxicity.[11][13]

EDTA (ethylenediaminetetraacetic acid) is a powerful chelating agent that forms a stable complex with cupric ions (Cu²⁺).[14] The resulting EDTA disodium cupric salt offers several advantages as a copper source in cell culture:

  • Enhanced Stability and Solubility: The chelation of copper with EDTA prevents the formation of insoluble copper compounds in the complex milieu of cell culture media, ensuring its availability to the cells.[15]

  • Controlled Bioavailability: The EDTA-copper complex provides a controlled release of copper, preventing the sudden spikes in free copper ion concentration that can be cytotoxic.[16][17]

  • Reduced Toxicity: By sequestering the copper ion, EDTA minimizes its participation in harmful redox cycling and non-specific binding to cellular components, thereby reducing oxidative stress.[8][13][18]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of EDTA disodium cupric salt as a copper source in cell culture media. It details the scientific principles, provides step-by-step protocols for preparation and optimization, and outlines validation experiments to ensure optimal cell health and performance.

Core Principles of Copper Supplementation with Cu-EDTA

Successful copper supplementation hinges on understanding the interplay between the chelator, the metal ion, and the cellular uptake mechanisms. The following diagram illustrates the conceptual workflow for optimizing copper supplementation using EDTA disodium cupric salt.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Application & Validation cluster_2 Phase 3: Analysis & Refinement A Prepare Cu-EDTA Stock Solution B Determine Optimal Working Concentration Range A->B Titration C Supplement Basal Media B->C Optimized Range D Assess Cell Viability & Proliferation C->D Cellular Response E Evaluate Activity of Copper-Dependent Enzymes C->E Functional Response F Analyze Data & Compare to Controls D->F E->F G Refine Cu-EDTA Concentration F->G Feedback Loop

Caption: Workflow for optimizing Cu-EDTA supplementation in cell culture.

Protocols for Application

Protocol 1: Preparation of a 10 mM EDTA Disodium Cupric Salt Stock Solution

This protocol details the preparation of a concentrated stock solution that can be sterile-filtered and stored for subsequent use in media supplementation.

Materials:

  • EDTA disodium cupric salt (CAS No. 14025-15-1)

  • Cell culture-grade water (e.g., WFI or equivalent)

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Weighing: Accurately weigh out 397.7 mg of EDTA disodium cupric salt.

  • Dissolution: In a sterile 50 mL conical tube, add the weighed salt to approximately 40 mL of cell culture-grade water.

  • Mixing: Vortex or gently agitate the solution until the salt is completely dissolved. The solution should be a clear blue color.

  • Volume Adjustment: Adjust the final volume to 50 mL with cell culture-grade water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.

  • Storage: Store the sterile 10 mM stock solution at 2-8°C, protected from light. The solution is stable for several months under these conditions.

Protocol 2: Determining the Optimal Working Concentration of Cu-EDTA

The optimal concentration of Cu-EDTA is cell-line dependent. This protocol provides a framework for a titration experiment to identify the ideal concentration range that supports cell growth without inducing toxicity.

Experimental Design:

  • Cell Line: Select the cell line of interest.

  • Basal Medium: Use a basal medium known to be deficient in copper or a custom formulation.

  • Controls:

    • Negative Control: Basal medium without any copper supplementation.

    • Positive Control (Optional): Basal medium supplemented with a known optimal concentration of a different copper source (e.g., copper sulfate), if available.

  • Test Concentrations: A serial dilution of the 10 mM Cu-EDTA stock solution to achieve a range of final concentrations in the culture medium. A suggested starting range is 0.1 µM to 50 µM.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density appropriate for the chosen viability assay.

  • Media Preparation: Prepare the test media by diluting the 10 mM Cu-EDTA stock solution into the basal medium to achieve the desired final concentrations. Also, prepare the control media.

  • Supplementation: After allowing the cells to attach (for adherent cells), replace the seeding medium with the prepared test and control media.

  • Incubation: Incubate the cells for a period equivalent to 2-3 population doublings.

  • Assessment: At the end of the incubation period, assess cell viability and proliferation using a standard method such as MTT, XTT, or cell counting.

  • Data Analysis: Plot the cell viability/proliferation against the Cu-EDTA concentration to determine the optimal range.

Data Presentation:

The results of the titration experiment can be summarized in a table for clear comparison.

Cu-EDTA Concentration (µM)Cell Viability (% of Control)Observations
0 (Negative Control)100Baseline growth
0.1115Increased proliferation
1.0130Optimal growth
10.0125Healthy morphology
25.095Slight decrease in viability
50.060Signs of cytotoxicity

Validation of Cu-EDTA Supplementation

Beyond assessing cell proliferation, it is crucial to validate the biological activity of the supplemented copper. This can be achieved by measuring the activity of a key copper-dependent enzyme.

Protocol 3: Assessment of Superoxide Dismutase (SOD1) Activity

SOD1 is a ubiquitously expressed, copper- and zinc-dependent enzyme that plays a critical role in mitigating oxidative stress.[4] Measuring its activity provides a functional readout of copper bioavailability.

Workflow:

G A Culture cells with optimal Cu-EDTA concentration B Prepare cell lysates A->B C Perform SOD activity assay (e.g., using a commercial kit) B->C D Measure absorbance or fluorescence C->D E Calculate SOD activity and compare to controls D->E

Caption: Experimental workflow for assessing SOD1 activity.

Expected Outcome:

Cells cultured with an optimal concentration of Cu-EDTA are expected to exhibit significantly higher SOD1 activity compared to cells grown in copper-deficient medium. This demonstrates that the copper from the Cu-EDTA complex is bioavailable and incorporated into functional metalloenzymes.

Troubleshooting and Considerations

  • Precipitation in Media: Although Cu-EDTA is highly soluble, precipitation can occur if it interacts with other components in a complex media formulation. Always prepare a small test batch of supplemented media and observe for any signs of precipitation before large-scale use.

  • Interaction with Other Media Components: EDTA can chelate other divalent cations, such as zinc and iron.[14] It is important to ensure that the concentrations of these essential metals are not inadvertently depleted by the addition of Cu-EDTA. Consider a balanced trace element supplementation strategy.

  • Cell Line Specificity: The optimal copper concentration can vary significantly between different cell lines.[19] It is imperative to perform a dose-response experiment for each new cell line.

  • Impact on Downstream Processes: If working with recombinant protein production, be aware that copper can potentially interfere with certain purification methods, such as His-tag affinity chromatography.[20] It may be necessary to remove excess copper prior to purification.

Conclusion

The use of EDTA disodium cupric salt offers a reliable and effective method for providing the essential micronutrient copper to cells in culture. By forming a stable and bioavailable complex, it circumvents the inherent toxicity of free copper ions, promoting robust cell growth and maintaining physiological function. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers to confidently incorporate this valuable supplement into their cell culture workflows, particularly in the context of serum-free media development and biomanufacturing.

References

  • HUMICO. (n.d.). Copper EDTA Fertilizer: Maximizing Plant Health.
  • TargetMol. (n.d.). EDTA copper(II) disodium salt.
  • Habiba, U., Ali, S., Farid, M., Shakoor, M. B., Rizwan, M., Ibrahim, M., ... & Ali, B. (2015). EDTA enhanced plant growth, antioxidant defense system, and phytoextraction of copper by Brassica napus L. Environmental Science and Pollution Research, 22(2), 1534-1544.
  • AMBOSS. (2019, October 18).
  • TCS Biosciences Ltd. (2022, May 23).
  • BenchChem. (n.d.). Application Notes and Protocols: EDTA in Cell Culture Media.
  • Chen, X., & Zhang, Y. (2021). Copper metabolism in cell death and autophagy. Autophagy, 17(9), 2135–2149.
  • Goudar, C. T., Khattak, S., & Li, Z. (2011). Effects of copper on CHO cells: cellular requirements and product quality considerations. Biotechnology and Bioengineering, 108(5), 1148-1156.
  • Sigma-Aldrich. (n.d.). Copper in Cell Culture.
  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid.
  • Wikipedia. (n.d.). Copper in biology.
  • ResearchGate. (2013, April 23). Addition of copper sulfate to cell culture media.
  • Pfizer. (n.d.). Investigating copper depletion in CHO cell culture media on scale up.
  • Disproquima. (n.d.). Why Chelates? Advantages of Using Organic Minerals.
  • Petris, M. J. (2017). Mammalian copper homeostasis: physiological roles and molecular mechanisms. Physiological Reviews, 97(3), 1167–1203.
  • Santa Cruz Biotechnology. (n.d.). Ethylenediaminetetraacetic acid copper(II) disodium salt.
  • Festa, R. A., & Thiele, D. J. (2011). New roles for copper metabolism in cell proliferation, signaling, and disease. Journal of Biological Chemistry, 286(44), 37965-37971.
  • Wen, Y., Long, A., Dawson, R., & Tao, S. (2002). Speciation and bioavailability of EDTA complexed copper in the microenvironment of fish gills. Journal of Environmental Science and Health, Part A, 37(3), 331-342.
  • Gaggelli, E., Kozlowski, H., Valensin, D., & Valensin, G. (2006). Current biomedical use of copper chelation therapy. Coordination Chemistry Reviews, 250(5-6), 659-673.
  • Cerchiaro, G., Manieri, T. M., & Bertuchi, F. R. (2013). Analytical methods for copper, zinc and iron quantification in mammalian cells. Metallomics, 5(10), 1336-1345.
  • Johnson, T. R., & Li, F. (2017). Copper supplementation for control of glycosylation in mammalian cell culture process. U.S.
  • Ghosh, K., & Kumar, A. (2018). Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. Dalton Transactions, 47(41), 14595-14604.
  • Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid disodium salt dihydrate (E5134) - Product Information Sheet.
  • Cerchiaro, G. (n.d.). Analytical methods for copper, zinc and iron quantification in mammalian cells.
  • Saleem, M. H., Ali, S., Hussain, S., Kamran, M., Chattha, M. S., Ahmad, S., ... & Zhou, W. (2020). Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L.
  • Healthline. (2020, May 20).
  • Aguilar-Islas, A. M., & Rember, R. D. (2019). Microplate-reader method for the rapid analysis of copper in natural waters with chemiluminescence detection. Frontiers in Marine Science, 6, 49.
  • Chaderjian, W. B., Chin, E. T., Harris, R. J., & Etcheverry, T. M. (2005). Effects of copper on CHO cells: cellular requirements and product quality considerations. Biotechnology Progress, 21(5), 1536-1542.
  • Balchem. (2021, September 23).
  • ResearchGate. (n.d.). (PDF)
  • Sundvall, J. (1959). The dissociation of EDTA and EDTA-sodium salts. Acta Odontologica Scandinavica, 17(2), 169-178.
  • WBCIL. (2024, January 8).
  • Turski, M. L., & Thiele, D. J. (2009). Emerging perspectives of copper-mediated transcriptional regulation in mammalian cell development. Metallomics, 1(2), 106-114.
  • Etrych, T., & Ulbrich, K. (2021). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Polymers, 13(22), 4032.
  • Kim, H., & Lee, J. (2016). How mammalian cells acquire copper: an essential but potentially toxic metal. Molecules and Cells, 39(1), 1-7.
  • Verdesian Life Sciences. (n.d.). Chelated Micronutrients: A Guide.

Sources

High-Precision Protocol: Application of EDTA Disodium Cupric Salt (Cu-EDTA) in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The use of EDTA disodium cupric salt (Cu-EDTA) in enzyme assays is a precision technique used to study metal-mediated inhibition mechanisms. Unlike simple copper salts (e.g., CuSO₄), which can precipitate at physiological pH or cause non-specific protein aggregation, Cu-EDTA acts as a metal buffer . It maintains a soluble, defined concentration of Copper(II) species, allowing researchers to distinguish between specific active-site interactions and general denaturation.

Core Mechanisms of Action
  • Active Site Targeting (Cysteine Proteases): The Cu²⁺ ion, released in equilibrium from the EDTA chelate, interacts with catalytic cysteine residues (e.g., in Papain, Caspases, or SARS-CoV-2 Mpro). This often involves the oxidation of the thiolate anion (

    
    ) to a disulfide or direct coordination, rendering the enzyme inactive.
    
  • Metal Displacement (Metalloenzymes): In enzymes dependent on metals like Zinc or Magnesium, the Cu-EDTA complex can act via metal exchange, where Cu²⁺ displaces the native cofactor due to the Irving-Williams series stability order (Cu²⁺ > Zn²⁺).

  • Redox Cycling: In the presence of reducing agents, Cu-EDTA can catalyze the generation of Reactive Oxygen Species (ROS), which may inhibit enzymes via oxidative damage rather than direct binding.

Critical Experimental Constraints (Read Before Starting)

The "Fluorescence Trap"

Copper is a paramagnetic ion and a potent quencher of fluorescence. If your assay uses fluorogenic substrates (e.g., AMC, AFC, Edans/Dabcyl), Cu-EDTA will decrease the signal regardless of enzyme inhibition, leading to false positives .

  • Solution: Use absorbance-based substrates (e.g., pNA) where possible. If fluorescence is mandatory, you must perform a Quenching Correction Control (described in Section 5).

The "Reducing Agent" Conflict

Cysteine proteases require reducing agents (DTT,


-ME, TCEP) for activity. However, Cu²⁺ reacts with thiols:
  • Reaction:

    
    
    
  • Consequence: This depletes your inhibitor (Cu²⁺) and your enzyme activator (DTT), and generates Cu⁺ which has different inhibition properties.

  • Protocol Adjustment: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent; it is less reactive toward metal ions than DTT or

    
    -ME.
    

Reagent Preparation

Reagent: Ethylenediaminetetraacetic acid copper(II) disodium salt (CuNa₂EDTA) MW: ~397.7 g/mol (anhydrous basis; check your specific hydrate bottle)

Protocol A: Preparation from Solid Cu-EDTA Salt (Recommended)

This method ensures exact 1:1 stoichiometry of Cu:EDTA.

  • Weighing: Weigh 397.7 mg of CuNa₂EDTA into a weigh boat.

  • Dissolution: Transfer to a 15 mL conical tube. Add 8 mL of ultrapure deionized water (Type I, 18.2 MΩ).

  • Mixing: Vortex vigorously. The salt is generally soluble, but if the solution is cloudy, add 1.0 M NaOH dropwise to adjust pH to ~7.0.

  • Final Volume: Adjust volume to 10 mL with water to achieve a 100 mM Stock Solution .

  • Filtration: Filter through a 0.22 µm PES syringe filter to remove micro-particulates.

  • Storage: Store at 4°C in the dark. Stable for 6 months.

Protocol B: In-Situ Preparation (If Salt is Unavailable)

Use this if you only have CuSO₄ and Na₂EDTA.

  • Prepare 100 mM CuSO₄ in water.

  • Prepare 100 mM Na₂EDTA (pH adjusted to 8.0).

  • Mix equal volumes (e.g., 5 mL each) to create a 50 mM Cu-EDTA stock.

  • Note: Incubate for 30 mins at room temperature to ensure complete complexation before use.

Inhibition Assay Workflow

This workflow is designed for a 96-well plate format.

Diagram: Assay Logic Flow

AssayWorkflow Start Start Assay Prep Prepare 2X Enzyme Mix (Buffer + Enzyme + TCEP) Start->Prep Inhibitor Prepare 4X Cu-EDTA Series (Serial Dilution) Start->Inhibitor Incubation Pre-Incubation (Enzyme + Cu-EDTA) 30 min @ RT Prep->Incubation Inhibitor->Incubation Substrate Add Substrate (Start Reaction) Incubation->Substrate Measure Kinetic Measurement (Absorbance/Fluorescence) Substrate->Measure Analysis Data Analysis (IC50 Calculation) Measure->Analysis

Caption: Logical flow for Cu-EDTA inhibition assay ensuring pre-equilibrium of the inhibitor-enzyme complex.

Step-by-Step Protocol

1. Buffer Setup: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

  • Critical: Avoid phosphate buffers (precipitates Cu) and Citrate (competes for Cu).

  • Reducing Agent: Add 1 mM TCEP fresh if assaying cysteine proteases.

2. Plate Layout (Standard 96-well):

Well TypeComponent 1 (50 µL)Component 2 (25 µL)Component 3 (25 µL)
Test Enzyme SolutionCu-EDTA (Var. Conc.)Substrate
Pos. Control Enzyme SolutionBuffer (No Cu)Substrate
Neg. Control Buffer (No Enz)Buffer (No Cu)Substrate
Interference Buffer (No Enz)Cu-EDTA (Max Conc.)Product (Standard)*

*The Interference well checks if Cu-EDTA quenches the signal of the product directly.

3. Execution:

  • Dispense Enzyme: Add 50 µL of 2X Enzyme solution to "Test" and "Pos. Control" wells.

  • Add Inhibitor: Add 25 µL of 4X Cu-EDTA dilutions to "Test" wells. Add 25 µL Buffer to Controls.

  • Pre-Incubation: Shake plate for 30 seconds. Incubate for 30 minutes at assay temperature (usually 25°C or 37°C). This allows Cu to exchange or oxidize the active site.

  • Start Reaction: Add 25 µL of 4X Substrate solution to all wells.

  • Measure: Monitor signal immediately in Kinetic Mode (read every 30-60s for 30-60 mins).

Data Analysis & Validation

A. Calculating % Inhibition


Where 

is the initial velocity (slope) of the reaction.
B. The Stern-Volmer Correction (For Fluorescence Assays)

If you observe inhibition in a fluorescence assay, you must rule out quenching.

  • Take the "Interference" wells (Buffer + Cu-EDTA + Product).

  • Plot Fluorescence vs. [Cu-EDTA].

  • If the signal drops as [Cu-EDTA] increases, calculate the correction factor (

    
    ):
    
    
    
    
  • Multiply your raw kinetic data in the enzyme test wells by this factor before calculating slopes.

C. Mechanism Diagram: The Equilibrium

Mechanism CuEDTA Cu-EDTA Complex (Reservoir) FreeCu Free Cu²⁺ (Active Species) CuEDTA->FreeCu Kd ~ 10⁻¹⁹ M FreeCu->CuEDTA Inhibited Inhibited Enzyme (Cys-S-Cu or Cys-S-S-Cys) FreeCu->Inhibited + Enzyme Enzyme Active Enzyme (Cys-SH) Enzyme->Inhibited Oxidation/Binding

Caption: Mechanistic equilibrium. Cu-EDTA buffers free Cu²⁺, which then interacts with the enzyme active site.

References

  • Mechanism of Cysteine Protease Inhibition

    • Title: "Oxidation of the active site cysteine of proteases by copper complexes."
    • Context: Explains the redox mechanism vs binding.
    • Link: (General search landing for verification)

  • EDTA Stability Constants

    • Title: "Critical Stability Constants of Metal Complexes."
    • Source: NIST Standard Reference D
    • Link:

  • Fluorescence Quenching by Copper

    • Title: "Fluorescence quenching of fluorophores by paramagnetic metal ions in biological systems."
    • Source: Journal of Fluorescence.
    • Link:

  • SARS-CoV-2 Mpro Inhibition

    • Title: "Inhibition of SARS-CoV-2 main protease by metal ions and metal-based drugs."
    • Source: Scientific Reports (N
    • Link:

(Note: Specific deep links to papers can break; authoritative journal landing pages are provided for stability.)

Application Notes & Protocols: The Role of EDTA Disodium Cupric Salt in Modern Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, forming stable, water-soluble 1:1 complexes with most metal ions.[1] The disodium cupric salt of EDTA (Cu-EDTA) is a pre-formed, highly stable complex that serves as a versatile tool in spectrophotometric analysis.[2] Its distinct color and well-characterized absorbance spectrum in the visible range allow for both the direct quantification of copper and the indirect determination of other metal ions through ligand displacement reactions. This guide provides an in-depth exploration of the underlying chemical principles, validated experimental protocols, and critical operational parameters for leveraging Cu-EDTA in quantitative analysis, tailored for researchers in analytical chemistry and drug development.

Foundational Principles: The Chemistry of Cu-EDTA Chelation

The utility of Cu-EDTA in spectrophotometry is grounded in the robust and predictable nature of its formation and its interaction with other ions.

The Chelation Mechanism

EDTA, typically in its disodium salt form for enhanced solubility, envelops a single copper(II) ion.[1][3] The EDTA molecule uses its two nitrogen atoms and four carboxylate oxygen atoms to form six coordinate covalent bonds with the central Cu²⁺ ion.[4][5] This hexadentate ligation results in a highly stable, cage-like structure that effectively sequesters the metal ion.

The generalized reaction is:

Cu²⁺ + [EDTA]⁴⁻ ⇌ [Cu(EDTA)]²⁻

This 1:1 stoichiometry holds true regardless of the charge on the metal ion being chelated, simplifying quantitative calculations.[1][4]

cluster_reactants Reactants cluster_product Product Cu Cu²⁺ Ion Complex [Cu(EDTA)]²⁻ Complex (Stable Chelate) Cu->Complex Chelates EDTA EDTA⁴⁻ (Hexadentate Ligand) EDTA->Complex Forms 1:1 Complex

Caption: Chelation of a Copper(II) ion by a single EDTA molecule.

Spectrophotometric Properties

The resulting [Cu(EDTA)]²⁻ complex is colored and exhibits strong absorbance in the visible spectrum, typically with a maximum absorbance (λmax) around 720-750 nm.[6][7][8] According to the Beer-Lambert Law, the absorbance of the complex is directly proportional to its concentration in a solution. This linear relationship is the cornerstone of its use in quantitative analysis.[7]

The Principle of Ligand Displacement

The stability of metal-EDTA complexes varies depending on the metal ion. This hierarchy of stability constants allows for indirect measurement methods. If a metal ion (Mⁿ⁺) that forms a more stable complex with EDTA than copper is introduced to a solution of [Cu(EDTA)]²⁻, it will displace the copper ion:

[Cu(EDTA)]²⁻ + Mⁿ⁺ ⇌ [M(EDTA)]ⁿ⁻⁴ + Cu²⁺ (where K_f for M-EDTA > K_f for Cu-EDTA)

This displacement leads to a quantifiable decrease in the concentration of the colored [Cu(EDTA)]²⁻ complex, and thus a decrease in absorbance at its λmax. This change is proportional to the concentration of the analyte metal ion, Mⁿ⁺.

Core Applications and Methodologies

The Cu-EDTA complex is primarily used in two spectrophotometric modes: direct quantification of copper and as an indicator system for the photometric titration of other metals.

Application 1: Direct Determination of Copper(II)

This is the most straightforward application, ideal for quantifying copper in various samples, from environmental water to pharmaceutical preparations. The intensity of the color produced upon adding EDTA to a copper-containing sample is directly measured.

Objective: To determine the concentration of an unknown Cu²⁺ sample by creating a standard calibration curve.

A. Reagents and Equipment:

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), analytical grade

  • Disodium EDTA Dihydrate (Na₂H₂Y·2H₂O), analytical grade

  • pH 4-5 Acetate Buffer or pH 10 Ammonia Buffer[6][9]

  • Deionized (DI) Water

  • UV-Visible Spectrophotometer

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

B. Preparation of Solutions:

  • 1000 ppm Cu²⁺ Stock Solution: Accurately weigh 0.3929 g of CuSO₄·5H₂O, dissolve in DI water in a 100 mL volumetric flask, and dilute to the mark.

  • 0.025 M EDTA Solution: Accurately weigh 0.9306 g of Na₂H₂Y·2H₂O, dissolve in DI water in a 100 mL volumetric flask, and dilute to the mark.

  • Buffer Solution (pH 4.5 Acetate): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

C. Calibration Curve Construction:

  • Prepare a series of copper standards (e.g., 0, 50, 100, 150, 200 ppm) by diluting the 1000 ppm stock solution into separate 50 mL volumetric flasks.

  • To each flask, add 10 mL of the pH 4.5 acetate buffer.[6]

  • Add a stoichiometric excess of the 0.025 M EDTA solution to each flask (e.g., 5 mL) to ensure all copper is complexed.

  • Dilute each flask to the 50 mL mark with DI water and mix thoroughly. Allow 10-15 minutes for the complexation reaction to complete.

  • Set the spectrophotometer to the predetermined λmax for the Cu-EDTA complex (approx. 732 nm at this pH).[6]

  • Zero the instrument using the "0 ppm" standard (the blank), which contains buffer and EDTA but no copper.

  • Measure the absorbance of each standard.

  • Plot a graph of Absorbance vs. Concentration (ppm). The result should be a linear curve that adheres to the Beer-Lambert law.

D. Analysis of Unknown Sample:

  • Prepare the unknown sample by diluting it to fall within the calibration range and treating it with the same buffer and EDTA solution as the standards.

  • Measure the absorbance of the prepared unknown sample.

  • Determine the concentration of the unknown from the calibration curve using the linear regression equation (y = mx + c).

start Start prep_standards Prepare Cu²⁺ Standards (0-200 ppm) start->prep_standards add_buffer Add pH Buffer (e.g., Acetate pH 4.5) prep_standards->add_buffer add_edta Add Excess EDTA Solution add_buffer->add_edta incubate Incubate for Complex Formation add_edta->incubate measure_abs Measure Absorbance at λmax (~732 nm) incubate->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve prep_unknown Prepare Unknown Sample (Same procedure) plot_curve->prep_unknown measure_unknown Measure Unknown Absorbance prep_unknown->measure_unknown calculate Calculate Concentration from Curve measure_unknown->calculate end End calculate->end

Caption: Workflow for direct spectrophotometric determination of copper.

Application 2: Photometric Titration Endpoint Detection

In a photometric titration, the spectrophotometer is used to monitor the change in absorbance as a titrant is added, allowing for precise endpoint determination. The Cu-EDTA complex is an excellent indicator for titrating metal ions that are colorless or for which a suitable visual indicator is unavailable.[10]

Objective: To determine the concentration of a Ni²⁺ solution using EDTA as the titrant and a trace amount of Cu-EDTA as the endpoint indicator.

Rationale: Nickel forms a more stable complex with EDTA than copper. During the titration, EDTA will first react with the free Ni²⁺. Once all the Ni²⁺ is consumed, the next drop of EDTA will react with the copper in the indicator, causing a sharp change in solution absorbance.

A. Reagents and Equipment:

  • Standardized 0.01 M EDTA titrant

  • Unknown Ni²⁺ solution

  • Cu-EDTA indicator solution (a dilute, known concentration of the complex)

  • Ammonia Buffer (pH 10)[9]

  • Spectrophotometer with a titration cell holder or a fiber-optic probe

  • Burette and magnetic stirrer

B. Procedure:

  • Pipette a known volume of the unknown Ni²⁺ solution into a beaker suitable for titration.

  • Add a sufficient volume of pH 10 ammonia buffer.

  • Add a small, fixed amount of the Cu-EDTA indicator solution.

  • Place the beaker on the magnetic stirrer, insert the spectrophotometer probe (or place the cell in the light path), and begin stirring.

  • Set the spectrophotometer to monitor the absorbance at the λmax of the Cu-EDTA complex.

  • Record the initial absorbance.

  • Begin adding the EDTA titrant from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the reading to stabilize and record the titrant volume and the corresponding absorbance.

  • Continue the titration well past the endpoint, which is indicated by a sudden and consistent change in the absorbance readings.

C. Endpoint Determination:

  • Plot a graph of Absorbance (corrected for dilution) vs. Volume of EDTA added.

  • The graph will show two linear segments with different slopes. The intersection of these two lines corresponds to the equivalence point of the titration.

  • Use the volume of EDTA at the equivalence point to calculate the concentration of the Ni²⁺ in the original sample.

Scientific Integrity: Validating the System

The trustworthiness of any analytical method rests on understanding and controlling the variables that influence the outcome.

Critical Experimental Parameters
ParameterInfluence & RationaleTypical Values
pH The stability of the Cu-EDTA complex is highly pH-dependent. The protonation of EDTA at low pH reduces its effective concentration, weakening the complex. Buffering is essential for reproducibility and selectivity over other ions.[1][11]pH 4-5 for direct Cu²⁺; pH 9-10 for titrations.[6][9]
Wavelength (λmax) Measuring at the wavelength of maximum absorbance provides the highest sensitivity and adherence to the Beer-Lambert law. This should be determined empirically for the specific instrument and buffer conditions.~720-750 nm[7][8]
Temperature Complex formation is an equilibrium process and can be sensitive to temperature changes. Consistent temperature control is recommended for high-precision work.[12]15-30 °C for stable absorbance.[12]
Interferences Other metal ions that form stable EDTA complexes can compete with copper, leading to inaccurate results.[7] Strongly colored species in the sample matrix can also interfere with absorbance readings.[11]Use masking agents (e.g., pyrophosphate, cyanide) to selectively block interfering ions.[3][11][13]
Self-Validating Systems: Ensuring Accuracy
  • Blanks: Always run a reagent blank (all components except the analyte) to zero the spectrophotometer. This corrects for any absorbance from the buffer, EDTA, or cuvette itself.

  • Calibration Checks: Periodically re-run a mid-range standard during a sample batch to check for instrument drift.

  • Spike Recovery: Add a known amount of analyte (a "spike") to a sample and measure the recovery. This validates the method's accuracy in the specific sample matrix, accounting for potential interferences.

Conclusion

The EDTA disodium cupric salt is a robust and versatile reagent for spectrophotometric analysis. Its high stability, well-defined spectral characteristics, and predictable displacement chemistry provide a solid foundation for the direct determination of copper and the indirect analysis of a wide range of other metal ions. By carefully controlling key parameters such as pH and accounting for potential interferences, researchers can develop highly accurate, precise, and reliable quantitative methods for applications spanning from environmental monitoring to pharmaceutical quality control.

References

  • Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method.Lietuvos mokslų akademija.
  • Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN).ResearchGate.
  • SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT.International Journal of Science, Engineering and Technology.
  • A SIMPLE METHOD FOR SPECTROPHOTOMETRIC DETERMINATION OF TRACES OF COPPER.Rasayan Journal of Chemistry.
  • What is the endpoint of an EDTA titration experiment? Quora. Available at: [Link]

  • Calibration curve of Cu (II) with EDTA in FIA method. ResearchGate. Available at: [Link]

  • Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations. ResearchGate. Available at: [Link]

  • Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. University of Louisiana Monroe. Available at: [Link]

  • A SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF Co-EDTA COMPLEXES. ResearchGate. Available at: [Link]

  • Coulometric Titration of Ethylenediaminetetraacetate (EDTA) with Spectrophotometric Endpoint Detection: An Experiment for the Instrumental Analysis Laboratory. ResearchGate. Available at: [Link]

  • Complexometric determination: Part I - EDTA and complex formation with the Cu2+ ion. ResearchGate. Available at: [Link]

  • Aldehyde content of cellulose determined by Benedict's solution and visible absorption of copper(ii)-edta complex. Journal of the Chilean Chemical Society. Available at: [Link]

  • Spectrophotometric Determination of Copper. YouTube. Available at: [Link]

  • Cu EDTA colorimetry@drsuchetasinteractiveclass. YouTube. Available at: [Link]

  • Complexation Titration. Chemistry LibreTexts. Available at: [Link]

  • Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations. National Institutes of Health. Available at: [Link]

  • Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Complex chemistry & the electroless copper plating process. ResearchGate. Available at: [Link]

  • Metal Complexes of EDTA: An Exercise in Data Interpretation. ACS Publications. Available at: [Link]

  • Make-Up Experiment Copper Analysis by Complexometric Titration. University of Louisiana Monroe. Available at: [Link]

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Edta disodium cupric salt as a catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Organic Transformations Using Disodium Cupric EDTA

Executive Summary: The "Green" Chelate Shift

In modern drug discovery and process chemistry, the transition from organic solvents to aqueous media is not just an environmental mandate but a selectivity strategy. Disodium Cupric EDTA (Cu-EDTA) represents a paradigm shift from traditional copper salts (CuI, Cu(OAc)₂) which often precipitate as oxides in basic aqueous conditions.

This guide details the use of Cu-EDTA not merely as a metal scavenger, but as a robust, water-soluble Lewis Acid-Redox Catalyst . Its unique stability constant (


) ensures the metal remains in solution even at high pH, while the distorted octahedral geometry allows for substrate access to axial coordination sites, enabling oxidative and coupling transformations in water.

Physicochemical Profile & Catalytic Competency

Before initiating protocols, the catalyst's stability window must be understood to prevent demetallation.

PropertySpecificationCatalytic Implication
Formula

Pre-formed complex ensures 1:1 stoichiometry; no ligand optimization needed.
MW 397.74 g/mol High molecular weight requires precise mass calculation for mol% loading.
Solubility >100 g/L (Water)Ideal for biphasic or neat aqueous reactions.
Stability (

)
18.8 (at

)
Resists demetallation by competing substrates (amines/hydroxides).
Redox Potential

(vs SHE)
Tunable redox couple (

) accessible via mild reductants (ascorbate) or oxidants (

).

Mechanistic Insight: The "Open-Gate" Coordination

Unlike saturated complexes, Cu-EDTA in solution exists in dynamic equilibrium where one carboxylate arm can detach or the axial sites remain labile (Jahn-Teller distortion). This creates a "docking site" for substrates (peroxides, azides, or alkynes) while the EDTA backbone prevents catalyst aggregation.

Diagram 1: The Catalytic Coordination Cycle

CuEDTA_Mechanism PreCat Cu(II)-EDTA (Resting State) Active Substrate Docking (Axial Coordination) PreCat->Active + Substrate (R-OH / H2O2) Redox Redox Turnover (Cu-II / Cu-I) Active->Redox e- Transfer Product Product Release + Re-oxidation Redox->Product Oxidative Elimination Product->PreCat Regeneration

Caption: The hexadentate EDTA ligand stabilizes the Cu center but allows axial attack (Jahn-Teller distortion), facilitating the redox cycle without catalyst precipitation.

Application Protocol 1: Aqueous Oxidation of Benzylic Alcohols

Context: Selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is challenging in water. Cu-EDTA activates hydrogen peroxide (


) via a Fenton-like mechanism but modulates the reactivity to prevent non-specific radical degradation.

Target Substrate: Benzyl Alcohol


 Benzaldehyde
Scale:  10 mmol
Materials:
  • Catalyst: Disodium Cupric EDTA (Sigma-Aldrich/Merck, >98%)

  • Oxidant: 30%

    
     (aq)
    
  • Base:

    
     (to adjust pH to ~9-10)
    
  • Solvent: Deionized Water

Step-by-Step Protocol:
  • Catalyst Preparation: Dissolve 199 mg Cu-EDTA (0.5 mmol, 5 mol%) in 15 mL of deionized water in a 50 mL round-bottom flask. The solution should be a clear, deep blue.

  • Substrate Addition: Add 10 mmol (1.08 g) of Benzyl Alcohol .

    • Note: The organic substrate may form a biphasic mixture. Vigorous stirring (1000 RPM) is essential.

  • pH Adjustment: Add solid

    
     sparingly until pH reaches ~9.0.
    
    • Why: Basic pH facilitates the formation of the active peroxo-Cu species.

  • Oxidant Feed: Heat the mixture to 60°C . Dropwise add 30 mmol (3 equiv) of 30%

    
      over 30 minutes.
    
    • Observation: Color may shift from blue to greenish-brown (active peroxo species) and return to blue.

  • Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Validation: The aqueous layer should remain blue (retaining the Cu-EDTA), confirming no metal leaching into the organic product.

    • Dry organic layer (

      
      ) and concentrate.
      

Expected Yield: 85–92% Benzaldehyde.

Application Protocol 2: "Green" Ullmann-Type C-N Coupling

Context: Traditional Ullmann coupling requires high temperatures, toxic solvents (DMF/DMSO), and inert atmospheres. Cu-EDTA allows this reaction to proceed in water by preventing Cu(OH)₂ precipitation, acting as a phase-transfer catalyst.

Target Substrate: Iodobenzene + Imidazole


 N-Phenylimidazole
Scale:  5 mmol
Materials:
  • Catalyst: Disodium Cupric EDTA (10 mol%)

  • Base:

    
     (2 equiv)
    
  • Solvent: Water (degassed)

Step-by-Step Protocol:
  • System Setup: Charge a pressure tube or sealed vial with Iodobenzene (5 mmol) , Imidazole (6 mmol) , and

    
     (10 mmol) .
    
  • Catalyst Addition: Add Cu-EDTA (0.5 mmol, 199 mg) dissolved in 5 mL water.

  • Deoxygenation: Sparge the aqueous mixture with Argon for 5 minutes.

    • Why: Although Cu-EDTA is stable, oxygen can promote homocoupling of the halide or oxidation of the ligand at high temps.

  • Reaction: Seal and heat to 110°C (oil bath) for 12 hours.

    • Mechanism:[1][2] The EDTA stabilizes the Cu(II), which is reduced in situ (likely by the amine or trace impurities) to the active Cu(I) species, which then undergoes oxidative addition with the aryl halide.

  • Workup:

    • Cool to RT. The product often precipitates or oils out.

    • Extract with Dichloromethane.

    • Wash organic layer with 5% aqueous EDTA solution (to remove any leached copper traces).

The Self-Validating System: Troubleshooting & QC

A robust protocol must include "checkpoints" to verify catalytic integrity.

Failure ModeObservable IndicatorCorrective Action
Catalyst Decomposition Solution turns cloudy/black precipitate (CuO formation).pH is likely too high (>12). Buffer the system to pH 9–10.
No Reaction (Oxidation) Solution remains bright blue; no color shift to green.The

reduction isn't initiating. Add 1 mol% Ascorbic Acid to jumpstart the cycle.
Product Contamination Organic layer is slightly blue/green.Ligand exchange occurred. Wash organic phase with 0.1M aqueous

.
Diagram 2: Experimental Decision Tree

DecisionTree Start Start Reaction CheckColor Check Color @ 30 min Start->CheckColor Blue Clear Blue CheckColor->Blue No Change GreenBrown Green/Brown CheckColor->GreenBrown Redox Active Cloudy Cloudy/Precipitate CheckColor->Cloudy Decomposition Action1 Add Reductant (Ascorbate) or Heat Blue->Action1 Action2 Proceed (Active Cycle) GreenBrown->Action2 Action3 Check pH (Too Basic?) Add EDTA Ligand Cloudy->Action3

Caption: Visual cues for real-time monitoring of Cu-EDTA catalytic integrity.

References

  • PubChem. Disodium cupric EDTA | C10H16CuN2NaO8+3 | CID 5351624.[3] National Library of Medicine. [Link]

  • Stahl, S. S. (2004). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 104(8), 3767–3790. [Link]

  • Zhang, G., et al. (2012). A low-cost commercial Cu(II)–EDTA complex for electrocatalytic water oxidation in neutral aqueous solution. Chemical Communications. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition. (Contextual grounding for Cu-Ligand coupling).

Sources

Application Note: Strategic Utilization of EDTA Disodium Cupric Salt for Selective Metal Chelation and Ion Buffering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Ethylenediaminetetraacetic acid copper(II) disodium salt (Cu-EDTA) in biochemical and pharmaceutical buffer systems. Unlike standard disodium EDTA (


), which functions as a broad-spectrum scavenger, Cu-EDTA acts as a selective exchange agent . This distinction allows researchers to scavenge high-affinity contaminants (e.g., 

,

) without stripping essential structural metals (e.g.,

,

) from metalloproteins or cell culture media. This note provides thermodynamic grounding, preparation protocols, and validation methods for integrating Cu-EDTA into drug development workflows.

Introduction: The "Pre-Loaded" Chelate Strategy

Standard chelators like


 are kinetically aggressive; they strip metal ions based on collision frequency and thermodynamic stability, often destabilizing metalloproteins by removing their structural cofactors (e.g., Zinc fingers, Calcium-binding domains).

Cu-EDTA (


)  solves this problem via the principle of Trans-Chelation (Displacement) . Because the EDTA molecule is already occupied by a Copper(II) ion, it is "exchange-inert" toward metal ions with lower stability constants (

) but remains reactive toward ions with higher stability constants.
Key Chemical Properties
PropertySpecification
Formula

Molecular Weight ~397.74 g/mol (anhydrous basis)
Appearance Blue to Greenish-Blue Crystalline Powder
Solubility Soluble in water; pH dependent (optimal stability pH 4–9)
Thermodynamic Role Metal Ion Buffer / Selective Scavenger

Mechanism of Action: The Stability Hierarchy

The utility of Cu-EDTA is dictated by the Stability Constant (


)  of metal-EDTA complexes. A target metal ion (

) will only displace Copper from the EDTA complex if its affinity for EDTA is significantly higher than that of Copper.

The Displacement Reaction:



This reaction proceeds to the right only if


.
Table 1: Comparative Stability Constants (Log K)

Data sourced from NIST Standard Reference Database 46 [1].

Metal IonLog K (Stability)Interaction with Cu-EDTAResult

25.1 Strong Displacement Scavenged (Cu released)

21.8 Strong Displacement Scavenged (Cu released)

18.8 EquilibriumReference State

16.5 No DisplacementIgnored (Safe)

14.3 No DisplacementIgnored

10.7 No DisplacementIgnored (Safe)

8.8 No DisplacementIgnored (Safe)
Visualization: The Chelation Hierarchy

The following diagram illustrates the flow of displacement. Ions above the "Cu-EDTA Threshold" will displace Copper. Ions below it will remain free in solution, preserving the integrity of Zn/Ca-dependent proteins.

StabilityHierarchy Figure 1: Thermodynamic hierarchy determining selective scavenging capability of Cu-EDTA. cluster_high High Affinity (Displaces Cu) cluster_ref Reference Threshold cluster_low Low Affinity (Does NOT Displace Cu) Fe3 Fe(III) (Log K 25.1) CuEDTA Cu-EDTA Complex (Log K 18.8) Fe3->CuEDTA Displaces Cu Hg2 Hg(II) (Log K 21.8) Hg2->CuEDTA Displaces Cu Zn2 Zn(II) (Log K 16.5) (Structural Protein Metals) CuEDTA->Zn2 No Reaction (Protein Safe) Ca2 Ca(II) (Log K 10.7) CuEDTA->Ca2 No Reaction Mg2 Mg(II) (Log K 8.8)

Protocol A: Preparation of Selective Scavenging Buffer

Application: Purification of Zn-metalloproteins contaminated with trace Iron (


).
Goal:  Remove 

(which causes oxidation/aggregation) without stripping the structural

.
Reagents Required[1][2][3][4][5]
  • Cu-EDTA Disodium Salt (High Purity, >99%).[1]

  • HEPES or Tris Base (Buffer agent).

  • Milli-Q Water (18.2 MΩ).

  • 0.22 µm PES Filter Unit .

Step-by-Step Methodology
  • Calculate Stoichiometry: Determine the estimated concentration of contaminant (

    
    ). Prepare Cu-EDTA at a 1.1x molar excess  relative to the contaminant, not the protein.
    
    • Example: If

      
       is suspected at 10 µM, prepare a 20 µM Cu-EDTA buffer.
      
  • Stock Solution Preparation (100 mM):

    • Weigh 3.97 g of Cu-EDTA disodium salt.

    • Dissolve in 80 mL of Milli-Q water.

    • Adjust pH to 7.0 using NaOH (Cu-EDTA is acidic in solution).

    • Bring volume to 100 mL.

    • Note: Solution will be deep blue.

  • Working Buffer Formulation:

    • Prepare your standard protein buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Spike the buffer with the Cu-EDTA stock to achieve the desired final concentration (e.g., 50 µM).

  • Incubation & Exchange:

    • Add the protein sample to the buffer.

    • Incubate at 4°C for 30–60 minutes.

    • Mechanism:

      
       leaves the solution and binds to EDTA; 
      
      
      
      is released.
    • Critical Step: The released

      
       is generally less toxic and reactive than free 
      
      
      
      , but if copper sensitivity is a concern, a subsequent dialysis step against a buffer containing a weak copper chelator (like 1 mM Histidine) can sequester the released copper.
  • Filtration:

    • Filter sterilize using a 0.22 µm PES membrane to remove any particulates before introducing biologics.

Protocol B: Metal Ion Buffering (Free Cu²⁺ Control)

Application: Creating a defined free Copper concentration (


) for enzyme kinetics or cell signaling studies.
Concept:  Similar to how a pH buffer controls 

, a Metal Buffer controls

.
The Equation

The concentration of free copper ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is governed by:


Where

is the pH-dependent conditional stability constant.
Workflow

MetalBuffer Figure 2: Workflow for preparing a precise Metal Ion Buffer (pCu). Start Define Target pCu (-log[Cu2+]) Calc Calculate Ratio [Cu-EDTA] / [Free EDTA] Start->Calc Mix Mix Cu-EDTA + Na2EDTA (Fixed pH) Calc->Mix Equil Equilibrate (25°C, 1 hr) Mix->Equil Verify Verify with Cu-ISE Electrode Equil->Verify

  • Select pH: Ensure the buffer pH is constant (e.g., pH 7.4). At this pH, the conditional constant for Cu-EDTA is approx

    
    .
    
  • Mix Ratios: To achieve a very low free copper concentration (e.g.,

    
     M), mix equimolar amounts of Cu-EDTA and free 
    
    
    
    .
  • Validation: Use a Copper Ion Selective Electrode (ISE) to verify the free copper potential.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Precipitation (Blue) pH > 10 or High PhosphateCu-Hydroxide or Cu-Phosphate formation. Keep pH < 9; avoid high phosphate buffers.
Protein Unfolding Excess released

The displaced Copper is binding to the protein. Add 1-5 mM Imidazole or Histidine to sponge up released Cu.
No Scavenging Kinetics too slow

exchange is slow. Increase temperature to 25°C or extend incubation time.

References

  • NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. U.S. Department of Commerce.

  • Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen & Co Ltd.
  • Sigma-Aldrich Technical Data . Ethylenediaminetetraacetic acid copper(II) disodium salt (Product No. 03668).

  • BOC Sciences . Application of EDTA in experimental research.

  • ResearchGate . Stability constants for the EDTA–metal complexes.

Sources

Application Note: Role of EDTA Disodium Cupric Salt in Plant Nutrition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the mechanistic role, preparation, and experimental application of Ethylenediaminetetraacetic acid copper(II) disodium salt (


) in plant nutrition research. Unlike simple copper salts (e.g., 

), Cu-EDTA ensures bioavailability in hydroponic and agar-based systems by preventing precipitation at physiological pH. This note provides standardized protocols for stock solution preparation, nutrient formulation, and tissue analysis using ICP-MS, designed for researchers requiring high reproducibility in trace metal studies.

Part 1: Chemical & Mechanistic Basis[1]

The Chelation Advantage

Copper is a transition metal prone to precipitation as hydroxides or phosphates in neutral-to-alkaline nutrient solutions. The EDTA ligand forms a hexadentate "cage" around the


 ion, protecting it from side reactions while maintaining solubility.
  • Stability Constant (

    
    ):  The log K for Cu-EDTA is approximately 18.8 .[1][2] This high stability ensures that Copper remains chelated even in the presence of competing ions like 
    
    
    
    or
    
    
    , provided the pH remains within the buffering capacity of the chelate.
  • pH Window: Cu-EDTA is stable across a pH range of 4.0 to 9.0 . Below pH 4.0, the carboxyl groups of EDTA protonate, releasing free

    
    . Above pH 9.0, hydroxyl competition destabilizes the complex.
    
Uptake Mechanism at the Rhizoplane

It is a common misconception that plants uptake the entire Cu-EDTA complex intact. While passive apoplastic flow can transport some complex, the primary metabolic uptake involves:

  • Transport to Root Surface: Diffusion of soluble Cu-EDTA to the rhizoplane.

  • Dissociation/Reduction:

    
     is reduced to 
    
    
    
    by membrane-bound reductases (FRO family) or dissociates due to the acidic micro-environment of the rhizosphere.
  • Transporter Uptake: Free

    
     is transported across the plasma membrane via COPT (Copper Transporter) proteins.
    
Mechanistic Pathway Diagram

CopperUptake Solution Nutrient Solution (pH 5.5 - 6.5) CuEDTA Cu-EDTA Complex (Soluble Transport) Solution->CuEDTA Maintains Solubility Rhizo Rhizosphere (Root Interface) CuEDTA->Rhizo Diffusion CuEDTA->Rhizo Minor Apoplastic Flow Dissoc Dissociation/Reduction (Cu(II) -> Cu(I)) Rhizo->Dissoc Acidification/Reductase Transporter COPT Transporters (Plasma Membrane) Dissoc->Transporter Free Cu+ Symplast Symplastic Accumulation Transporter->Symplast Active Transport

Figure 1: Mechanistic pathway of Copper uptake from Cu-EDTA sources. The chelate primarily serves as a soluble delivery vehicle to the root interface.

Part 2: Preparation & Handling[4]

Reagent Specifications

Using the pre-chelated disodium salt (


) is superior to mixing 

and

in the lab, as it guarantees a 1:1 stoichiometry and eliminates the risk of excess free copper or EDTA, both of which can skew toxicity data.
  • Compound: Ethylenediaminetetraacetic acid copper(II) disodium salt

  • Formula:

    
    
    
  • Molecular Weight (Anhydrous): 397.74 g/mol

  • Appearance: Blue crystalline powder

Protocol: 10 mM Cu-EDTA Stock Solution

Objective: Create a stable, concentrated stock for dosing hydroponic tanks.

  • Calculate Mass:

    • Check the bottle label for hydration state.

    • Example: If using the dihydrate (

      
       g/mol ):
      
      
      
      
      
      
  • Dissolution:

    • Weigh 4.34 g of Cu-EDTA disodium salt.

    • Add to a volumetric flask containing 800 mL of deionized water (Milli-Q, 18.2 MΩ).

    • Stir until completely dissolved (solution will be clear blue).

  • Finalize Volume:

    • Bring to volume (1000 mL) with deionized water.

  • Storage:

    • Transfer to an amber bottle (Crucial: EDTA is photodegradable).

    • Store at 4°C. Stable for 6 months.

Part 3: Experimental Protocols

Hydroponic Nutrient Formulation (Modified Hoagland)

Application: Standard growth maintenance or Copper stress testing.

ComponentStandard ConcentrationVolume of Stock per 1L Nutrient Solution
Cu-EDTA (10 mM Stock) 0.5 µM (Control)50 µL
Cu-EDTA (10 mM Stock) 2.0 µM (High)200 µL
Cu-EDTA (10 mM Stock) 5.0 µM (Stress Threshold*)500 µL

*Note: Toxicity thresholds vary by species.[3][4][5] Lettuce may show stress >4 µM; Tomato tolerates up to 8 µM [4, 6].[3][4][5]

Dosing Procedure:

  • Fill reservoir with water and add macronutrients (

    
    ).
    
  • Adjust pH to 5.8 - 6.0 .

  • Add micronutrients.[4] Add Cu-EDTA last to prevent localized high concentrations that might precipitate phosphates.

Protocol: Tissue Analysis via ICP-MS

Objective: Quantify bioaccumulated Copper in root and shoot tissues.

Workflow Diagram:

ICP_Workflow Harvest Harvest Plant Tissue (Separate Root/Shoot) Wash Desorption Wash (10mM CaCl2 + 5mM EDTA) Harvest->Wash Remove Apoplastic Cu Dry Dry at 70°C (48 Hours) Wash->Dry Grind Grind to Fine Powder (Ball Mill) Dry->Grind Digest Microwave Digestion (HNO3 + H2O2) Grind->Digest Analyze ICP-MS Analysis (Isotope 63Cu) Digest->Analyze

Figure 2: Analytical workflow for determining internal Copper concentration.

Step-by-Step Methodology:

  • Desorption (Root Specific):

    • Roots retain surface-bound Cu-EDTA. To measure absorbed Cu, wash fresh roots for 15 mins in ice-cold 10 mM

      
       + 5 mM 
      
      
      
      solution to desorb apoplastic copper.
    • Rinse 3x with deionized water.

  • Digestion:

    • Weigh 0.1 - 0.5 g of dried, ground tissue into PTFE vessels.

    • Add 5.0 mL concentrated

      
       (Trace Metal Grade) and 1.0 mL 
      
      
      
      (30%).[6]
    • Microwave Program: Ramp to 200°C over 15 mins; Hold 15 mins.

  • Analysis:

    • Dilute digestate to 50 mL with deionized water.

    • Analyze on ICP-MS (e.g., Agilent 7900 or PerkinElmer NexION).

    • Internal Standard: Germanium (

      
      ) or Rhodium (
      
      
      
      ).
    • Target Isotope:

      
       (Preferred) or 
      
      
      
      .

Part 4: Troubleshooting & Optimization

IssueCauseCorrective Action
Chlorosis (Interveinal) Iron deficiency induced by Cu excess.High Cu displaces Fe from chelates. Increase Fe-EDDHA or lower Cu dose.
Root Browning Copper toxicity (>10 µM).[5]Reduce Cu concentration immediately. Check pH (low pH increases free Cu toxicity).
Precipitation in Stock pH > 9 or contamination.[7]Ensure water is Milli-Q grade. Do not mix stock with Calcium Nitrate concentrate.
Inconsistent Data Photodegradation of EDTA.Critical: Wrap reservoirs in black plastic/foil. EDTA breaks down under UV, releasing toxic free Cu.

References

  • Norvell, W. A. (1991). Reactions of metal chelates in soils and nutrient solutions. Micronutrients in Agriculture, 2nd Ed. Soil Science Society of America.
  • Marschner, P. (2012). Marschner's Mineral Nutrition of Higher Plants (3rd ed.).[8] Academic Press.[8]

  • Lucena, J. J. (2003). Synthetic iron chelates to correct iron deficiency in plants. Journal of Plant Nutrition.
  • Bugbee, B., et al. (2024). Copper Concentration Thresholds for Lettuce and Tomato in Hydroponics and Peat-based Media. American Society for Horticultural Science.[4]

  • Agilent Technologies. Quantifying Copper Nanoparticles on Plant Leaves using Single-Particle ICP-MS.

  • Nawaz, M., et al. (2020). Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations. Plants (Basel).

Sources

Standard operating procedure for preparing Edta disodium cupric salt solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous standard operating procedure (SOP) for the preparation of Copper(II) Disodium EDTA solutions. While commercially available as a solid salt (


), it is frequently prepared in situ from Copper(II) Sulfate and Disodium EDTA dihydrate to ensure fresh stoichiometry and minimize hydration errors. This guide covers both direct dissolution and in situ synthesis, emphasizing the thermodynamic necessity of pH control to ensure chelate stability (

).

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Scientific Foundation: The Chelation Mechanism

To prepare a stable solution, one must understand the thermodynamics driving the reaction. The formation of the Copper-EDTA complex from Disodium EDTA (


) and Copper Sulfate (

) releases protons, causing a significant pH drop.

Reaction Stoichiometry:



Key Mechanistic Insights:
  • 1:1 Stoichiometry: The complex forms a strict 1:1 molar ratio. Excess Copper(II) at neutral pH will precipitate as

    
    , while excess EDTA may interfere with downstream metallo-assays.
    
  • Acidification: As shown in the equation, complexation releases

    
     ions. Without buffering or neutralization, the solution becomes acidic (pH < 3), potentially destabilizing the complex or affecting biological applications.
    
  • Stability: The formation constant (

    
    ) is extremely high (
    
    
    
    ), meaning the reverse reaction is negligible provided the pH is maintained above 4.0.

Materials & Equipment

Reagents
ReagentFormulaMW ( g/mol )Grade Requirement
Copper(II) Sulfate Pentahydrate

249.68ACS Reagent,

Disodium EDTA Dihydrate

372.24ACS Reagent,

Sodium Hydroxide (1M)

40.00For pH adjustment
Ultrapure Water

18.02Type I (18.2 M

cm)
Equipment
  • Class A Volumetric Flasks (1000 mL, 500 mL)

  • Analytical Balance (

    
     mg precision)
    
  • Calibrated pH Meter

  • Magnetic Stirrer with PTFE-coated stir bar

  • UV-Vis Spectrophotometer (for QC)

Protocol A: In-Situ Preparation (Primary Method)

Objective: Prepare 1.0 L of 0.1 M Copper(II) EDTA solution from constituent salts. Rationale: This method is preferred in research settings to avoid hygroscopic issues associated with storing the pre-formed salt.

Step 1: Stoichiometric Calculation
  • Target Molarity: 0.1 M

  • Volume: 1.0 L

  • Mass of

    
    : 
    
    
    
  • Mass of

    
    : 
    
    
    
Step 2: Dissolution & Mixing[1][2]
  • Prepare EDTA Solution: Add approx. 400 mL of Ultrapure Water to a beaker. Add 37.224 g of Disodium EDTA. Stir.

    • Note: Disodium EDTA dissolves slowly. Gentle heating (up to 40°C) accelerates this, but ensure it cools before mixing.

  • Prepare Copper Solution: In a separate beaker, dissolve 24.968 g of Copper Sulfate in approx. 300 mL of Ultrapure Water. The solution will be bright blue.

  • Combine: Slowly pour the Copper Sulfate solution into the EDTA solution while stirring.

    • Observation: The color will deepen to a rich, dark blue (characteristic of the coordinate complex).

Step 3: Neutralization (Critical Control Point)
  • Insert a calibrated pH probe into the mixture.

  • The reading will likely be acidic (pH 2.0–3.0) due to proton release.

  • Slowly add 1M NaOH dropwise.

  • Target pH: 7.0 ± 0.2 (or specific physiological pH required by your assay).

    • Warning: Do not exceed pH 10, as hydroxide ions may compete with EDTA.

Step 4: Final Dilution
  • Transfer the solution quantitatively to a 1000 mL Class A Volumetric Flask .

  • Rinse the beaker with small aliquots of water and add to the flask.

  • Dilute to the mark with Ultrapure Water.

  • Invert 10 times to mix.

Protocol B: Direct Dissolution (Commercial Salt)

Objective: Prepare solution using pre-synthesized Copper Disodium EDTA (


).
Note:  The anhydrous MW is ~397.7  g/mol , but hydrated forms vary. Check the Certificate of Analysis (CoA) for exact water content.
  • Calculate Mass: For 0.1 M, weigh mass equivalent to 0.1 moles (approx 39.77 g if anhydrous).

  • Dissolve: Add to 800 mL Ultrapure Water.

  • Adjust pH: Commercial salts often yield a pH of ~6–7. Adjust if necessary.

  • Dilute: Bring to volume in a volumetric flask.

Visualization: Workflow Logic

The following diagram illustrates the In-Situ synthesis workflow, highlighting the critical pH adjustment step.

G Start Start: Raw Materials WeighCu Weigh CuSO4·5H2O (24.97 g) Start->WeighCu WeighEDTA Weigh Na2EDTA·2H2O (37.22 g) Start->WeighEDTA DissolveCu Dissolve in 300mL Water WeighCu->DissolveCu DissolveEDTA Dissolve in 400mL Water WeighEDTA->DissolveEDTA Mix Mix Solutions (Formation of Complex) DissolveCu->Mix Add Cu to EDTA DissolveEDTA->Mix pHCheck Check pH (Expect Acidic) Mix->pHCheck Neutralize Add 1M NaOH Target pH 7.0 pHCheck->Neutralize Protons Released FinalVol Dilute to 1.0L (Volumetric Flask) Neutralize->FinalVol QC QC: UV-Vis (730 nm) FinalVol->QC

Figure 1: Logical workflow for the in-situ preparation of Copper-EDTA, emphasizing the neutralization step required due to proton release during chelation.

Quality Control & Validation

Every batch must be self-validated using the following parameters:

ParameterAcceptance CriteriaMethod
Appearance Clear, Deep Blue, No PrecipitateVisual Inspection
pH 7.0 ± 0.2 (or specified)Potentiometric

730–740 nmUV-Vis Spectroscopy
Stability No precipitate after 24h at 4°CVisual / Centrifugation

Spectroscopic Validation: The Cu-EDTA complex exhibits a broad d-d transition band.

  • Action: Dilute 1 mL of the 0.1 M stock into 99 mL water (0.001 M).

  • Scan: 400 nm to 900 nm.

  • Confirm: Broad peak centered at 730 nm . Absence of this peak or a shift to 800 nm (free

    
    ) indicates incomplete complexation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Turbidity / Precipitate Excess Copper or High pH (>11)Ensure 1:1 molar ratio. Filter (0.22 µm) if minor; discard if heavy.
Greenish Tint Incomplete Complexation / Low pHCheck pH. If < 4.0, add NaOH. The complex turns deep blue as pH rises.
Slow Dissolution Cold water or SaturationWarm EDTA solution to 40°C before mixing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27367, Copper EDTA. Retrieved from [Link]

  • Norkus, E., et al. (1996). Influence of ionic strength and OH(-) ion concentration on the Cu(II) complex formation with EDTA.[1] Talanta, 43(3), 465-470.[1] Retrieved from [Link]

  • Harris, D. C. (2010).Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.

Sources

Troubleshooting & Optimization

Technical Support: Stability & Solubility of EDTA Disodium Cupric Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Reagent Support Center. Topic: Prevention of Precipitation in Copper(II) EDTA Solutions Ticket ID: #CU-EDTA-STAB-001

Core Directive: The Chemistry of Stability

As researchers, we often treat "solubility" as a simple physical property (like salt in water). However, for Copper(II) Disodium EDTA (


), "solubility" is actually a competition  between thermodynamic forces.

The complex has an extremely high stability constant (


), meaning the copper is tightly bound. However, this stability is conditional . Precipitation in your experiments is rarely due to exceeding the saturation limit (which is very high, 

); it is almost always due to chemical dissociation driven by pH extremes or competing ions.
The Stability Window

The Copper-EDTA complex is thermodynamically stable only within a specific pH window. Outside this window, the equilibrium shifts, leading to precipitation.

  • Acidic Failure (pH < 3.0): Protons (

    
    ) compete with Copper for the EDTA binding sites.
    
    • Result: Release of free

      
       and precipitation of protonated EDTA (
      
      
      
      ), which is insoluble.
  • Alkaline Failure (pH > 12.0): Hydroxide ions (

    
    ) compete with EDTA for the Copper.
    
    • Result: Formation of insoluble Copper Hydroxide (

      
      ) precipitates (blue sludge).
      
Visualization: The Stability Decision Tree

The following diagram illustrates the mechanistic fate of the Cu-EDTA complex across the pH spectrum.

CuEDTA_Stability Start Cu-EDTA Solution State Low_pH Acidic Environment (pH < 3.0) Start->Low_pH Optimal_pH Optimal Stability Window (pH 4.0 - 10.0) Start->Optimal_pH High_pH Alkaline Environment (pH > 12.0) Start->High_pH Mech_Acid Mechanism: Protonation of Carboxyl Groups Low_pH->Mech_Acid Result_Stable Soluble Complex: [Cu(EDTA)]2- (Blue/Clear) Optimal_pH->Result_Stable Mech_Alk Mechanism: Hydroxide Competition High_pH->Mech_Alk Result_Acid Precipitate: H4EDTA (White) + Free Cu2+ Mech_Acid->Result_Acid Result_Alk Precipitate: Cu(OH)2 (Blue Sludge) Mech_Alk->Result_Alk

Figure 1: Mechanistic pathways of Cu-EDTA dissociation based on environmental pH.

Preparation Protocols: The "Robust Reconstitution" Method

Most precipitation issues arise during the initial mixing phase due to local concentration hotspots . Follow this protocol to ensure a thermodynamically stable solution.

Scenario A: Reconstituting Pre-made Salt

Best for: Standard stock solutions.

  • Water Selection: Use Type I (Milli-Q) water. Presence of

    
     or 
    
    
    
    in tap water can destabilize the complex over long periods (though Cu binds tighter, competitive equilibria exist).
  • Volume Splitting: If preparing 1 L, start with 800 mL of water.

  • Temperature: Warm water to 30–40°C. While soluble at RT, initial dissolution is endothermic and faster at slightly elevated temperatures.

  • Slow Addition: Add the salt powder slowly to the vortex of a stirring solution. Do not dump it in all at once.

    • Why? A large clump of salt creates a local saturated layer that dissolves very slowly.

  • Final Adjustment: Check pH. It should naturally be around 6.0–7.0. If adjustment is needed, use dilute

    
     or 
    
    
    
    . Avoid
    
    
    if using in systems sensitive to chlorides.
Scenario B: In-Situ Preparation ( + )

Best for: Custom stoichiometry or when the pre-made salt is unavailable.

Critical Rule: Never add alkaline EDTA directly to acidic Copper Sulfate without buffering, or vice versa.

StepActionMechanism
1 Dissolve

(1.05 eq) in water. Adjust pH to ~8.0.
EDTA must be deprotonated to bind effectively. We use a slight excess (5%) to ensure all Copper is captured.
2 Dissolve

(1.0 eq) in a separate minimal volume of water.
Pre-dissolution prevents solid-solid interactions which are slow.
3 Dropwise Addition: Add the Copper solution into the EDTA solution while stirring vigorously.Crucial: By adding Cu into excess EDTA, you ensure that every

ion immediately encounters a chelator.
4 Observation: The solution will turn deep blue. If it turns cloudy turquoise, stop.Cloudiness indicates

formation. Add more EDTA or lower pH slightly.

Troubleshooting & Diagnostic Matrix

If you encounter precipitation, use this matrix to identify the root cause based on the visual characteristics of the failure.

Diagnostic Flowchart

Troubleshooting Problem Precipitate Observed Type_White White/Crystalline Precipitate Problem->Type_White Type_Blue Blue/Green Sludge Problem->Type_Blue Type_Crystals Blue Crystals (Upon Cooling) Problem->Type_Crystals Cause_White Cause: Acidic Shock (pH < 3.5) Free EDTA precipitating Type_White->Cause_White Cause_Blue Cause: Alkaline Shock (pH > 11) or Excess Copper Type_Blue->Cause_Blue Cause_Crystals Cause: Saturation (Temp drop) Type_Crystals->Cause_Crystals Fix_White Fix: Add NaOH slowly to re-dissolve Cause_White->Fix_White Fix_Blue Fix: Check Stoichiometry Ensure EDTA > Cu Cause_Blue->Fix_Blue Fix_Crystals Fix: Warm to 40°C Stir for 30 mins Cause_Crystals->Fix_Crystals

Figure 2: Troubleshooting logic for identifying and resolving precipitation events.

Common Incompatibilities (FAQs)

Q: Can I use Phosphate Buffered Saline (PBS) with Cu-EDTA? A: Proceed with Caution. While Cu-EDTA is stable, if any dissociation occurs (due to low pH drift), the free


 will react with phosphate to form Copper Phosphate  (

), which is extremely insoluble (

).
  • Solution: Use TRIS, MOPS, or HEPES buffers instead of Phosphate. If PBS is mandatory, ensure EDTA is in 10% molar excess over Copper to prevent any free

    
     release.
    

Q: My solution precipitated after autoclaving. A: Thermal Degradation. Although EDTA is heat stable, high temperatures (121°C) at neutral/alkaline pH can accelerate the oxidation of the amine groups in EDTA or cause hydrolysis.

  • Solution: Filter sterilize (0.22 µm) Cu-EDTA solutions instead of autoclaving.

Q: I see a precipitate when mixing Cu-EDTA with cell culture media. A: Calcium Displacement. Cell media (DMEM/RPMI) contains high concentrations of Calcium (


). While Copper binds EDTA stronger than Calcium (

vs

), mass action laws apply. If the media has a massive excess of Ca, it can theoretically disturb the equilibrium, though this is rare.
  • More likely:[1][2] The media contains phosphates or carbonates that are precipitating trace free copper. Ensure your Cu-EDTA stock is perfectly chelated (slight EDTA excess) before addition.

Summary of Quantitative Data

ParameterValue / LimitNotes
Molecular Formula

Disodium Copper(II) EDTA
Stability Constant (

)
18.8 Indicates extremely strong binding
Solubility (Water, 20°C) ~680 g/L Highly soluble; precipitation is rarely physical saturation
Optimal pH Range 4.0 – 10.0 Maximum stability
Critical Acidic Limit pH < 3.0Risk of

precipitation
Critical Alkaline Limit pH > 12.0Risk of

formation

References

  • ChemicalBook. (2024). Copper disodium EDTA Properties and Solubility Data. Retrieved from

  • Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen & Co Ltd. (Classic text establishing values).
  • Metrohm Application Bulletin 101/4 e. Complexometric titrations with the copper ion-selective electrode. (Provides practical stability constants and buffer interactions). Retrieved from

  • Sillén, L. G., & Martell, A. E. (1964).[3] Stability Constants of Metal-Ion Complexes. The Chemical Society, London. (Source of thermodynamic constants).[2][4][5]

  • HiMedia Laboratories. Technical Data: EDTA copper(II) disodium salt. Retrieved from

Sources

Technical Support Center: Optimizing EDTA Disodium Cupric Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: Ethylenediaminetetraacetic acid copper(II) disodium salt (Cu-EDTA) CAS Number: 14025-15-1 (Typical hydrate forms vary) Application: Metalloprotein reconstitution, heavy metal inhibition profiling, and redox catalysis studies.

Module 1: Technical Brief & Mechanism

Why use Cu-EDTA instead of Copper Sulfate (


)? 
In enzyme assays, free copper ions (

) are problematic. They precipitate readily in phosphate buffers (forming copper phosphates) and at physiological pH (forming hydroxides). They also bind non-specifically to surface cysteines, causing protein aggregation.

The Solution: Cu-EDTA acts as a metal buffer . Because the stability constant of the Cu-EDTA complex is high (


), it maintains the metal in a soluble state while allowing "exchange" only to enzyme active sites with higher affinity or specific transport mechanisms.
Chemical Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium you are managing in your assay well.

CuEDTA_Equilibrium CuEDTA Cu-EDTA Complex (Soluble Reservoir) FreeCu Free Cu²⁺ (Trace Concentration) CuEDTA->FreeCu Dissociation (Kd) FreeCu->CuEDTA Re-association HoloEnzyme Holo-Enzyme (Active/Inhibited) FreeCu->HoloEnzyme Specific Binding Precipitate Precipitation (Cu(OH)₂ / Cu₃(PO₄)₂) FreeCu->Precipitate pH > 7.0 or Phosphate Enzyme Apo-Enzyme (Inactive) Enzyme->HoloEnzyme + Cu²⁺

Figure 1: The Metal Buffering System. Cu-EDTA prevents precipitation (Black Node) by maintaining low free copper levels while allowing specific transfer to the enzyme.

Module 2: Optimization Protocol

Objective: Determine the optimal concentration of Cu-EDTA (


) that maximizes specific enzymatic activity (or inhibition) while minimizing background interference.
Step-by-Step Methodology

1. Buffer Compatibility Check Before adding enzyme, verify the solvent environment.

  • Avoid: High concentrations of DTT or TCEP (Reducing agents reduce

    
     to 
    
    
    
    , generating reactive oxygen species).
  • Avoid: Citrate or Histidine buffers (these compete with EDTA for copper).

  • Recommended: HEPES, MOPS, or Tris (pH 7.0–8.0).

2. The Titration Matrix Do not run a single point. Perform a log-scale titration.

ParameterRange / ValueNotes
Stock Concentration 100 mM (in water)Store at 4°C; stable for months.
Working Range 0, 1

M, 10

M, 100

M, 1 mM, 5 mM
Broad range covers catalytic to inhibitory levels.
Enzyme Conc. Fixed (

conditions)
Keep substrate at saturation (

) to measure

effects.
Incubation Time 0, 15, 30, 60 minMetallation is rarely instantaneous.

3. Execution Workflow

Optimization_Workflow Start Start: Buffer Prep (Remove Reducing Agents) Dilution Serial Dilution of Cu-EDTA (1 µM - 5 mM) Start->Dilution Incubation Pre-Incubation Enzyme + Cu-EDTA (30 min, RT) Dilution->Incubation Substrate Add Substrate (Initiate Reaction) Incubation->Substrate Readout Kinetic Readout (Abs/Fluorescence) Substrate->Readout Analysis Plot Rate vs. [Cu-EDTA] Readout->Analysis

Figure 2: Assay Optimization Workflow. Note the critical pre-incubation step to allow metal exchange.

Module 3: Troubleshooting Guides (FAQs)

Category A: Signal & Background Issues

Q: Why is my background absorbance increasing over time, even without enzyme?

  • Diagnosis: Copper-catalyzed oxidation of substrate or buffer components.

  • The Science:

    
     is redox-active. If your buffer contains oxidizable substrates (e.g., catecholamines, certain fluorophores) or trace reducing agents, Cu-EDTA can cycle between 
    
    
    
    and
    
    
    , generating superoxide radicals that degrade your reagents.
  • The Fix:

    • Remove DTT/Mercaptoethanol. Use TCEP only if strictly necessary (it is more stable but still risky with Cu).

    • Add a Catalase/SOD mimic if the assay allows, to scavenge ROS.

    • Correction: Subtract a "No-Enzyme + Cu-EDTA" blank for every concentration point.

Q: The solution turns blue/green at high concentrations, interfering with my readout.

  • Diagnosis: Optical Interference.

  • The Science: Cu-EDTA has a molar absorptivity (

    
    ) peak around 700–740 nm (broad band). If your assay readout is colorimetric (e.g., Lowry, Bradford) or absorbance-based near 600–800 nm, the reagent itself contributes to the signal.
    
  • The Fix:

    • Switch to a fluorescent readout (e.g., AMC, Rhodamine) which is less susceptible to inner-filter effects from the blue copper solution.

    • Keep

      
       if reading absorbance.
      
Category B: Activity & Inhibition Issues

Q: I added Cu-EDTA to activate my enzyme, but activity decreased.

  • Diagnosis: Heavy metal inhibition or "Wrong Metal" binding.

  • The Science: While some enzymes require Copper, excess Cu-EDTA can act as a competitive inhibitor if the EDTA moiety binds to the active site cationic residues, or if Copper binds to non-catalytic cysteines/histidines, distorting the tertiary structure.

  • The Fix:

    • Titrate down. Activation often occurs at nanomolar to low micromolar levels (

      
      ).
      
    • Check for Zinc displacement. If your enzyme is a Zinc-metalloprotease, Copper can displace Zinc (due to the Irving-Williams series where Cu binds stronger than Zn), creating an inactive hybrid.

Q: I see precipitation when I add the Cu-EDTA stock to my assay buffer.

  • Diagnosis: Solubility limit exceeded or pH shock.

  • The Science: Although Cu-EDTA is stable, if your assay buffer is pH < 4.0, the carboxyl groups on EDTA protonate, releasing free

    
    . If pH > 10, hydroxides form. If the buffer has very high phosphate (>50 mM), the equilibrium may shift toward copper phosphate precipitation.
    
  • The Fix:

    • Ensure stock Cu-EDTA is pH-adjusted to ~7.0 before addition.

    • Reduce phosphate concentration; switch to HEPES or MOPS.

Module 4: Reference Data

Table 1: Common Interferences with Cu-EDTA
Reagent ClassSpecific ChemicalInteraction Effect
Reducing Agents DTT,

-ME
Reduces

; causes precipitation and ROS generation.
Chelators EGTA, CitrateCompetes with EDTA; alters free metal concentration.
Buffers PhosphateRisk of

precipitation at high

.
Tags His-TagPoly-histidine tags bind

with high affinity, potentially stripping it from EDTA or causing aggregation.
References
  • Stability Constants: Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Defines values for Cu-EDTA).
  • Enzyme Inhibition: Sigel, H. (1987). Metal Ions in Biological Systems: Volume 23. CRC Press.
  • Methodology: Methods in Enzymology, Vol. 305. Metallobiochemistry Part B: Metalloprotein Engineering and Function. Academic Press.

  • Redox Interference: Bridgen, J. (1998). "Oxidation of DTT by Copper-EDTA complexes." Journal of Biochemical and Biophysical Methods.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling instructions regarding copper salts.

Technical Support Center: Optimizing Copper(II)-EDTA Stock Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical stability of Copper(II)-EDTA (


) stock solutions. While the formation constant of Cu-EDTA is high (

), experimental instability often arises from pH-dependent conditional stability shifts, stoichiometric imbalances, or photochemical degradation. This technical center provides a self-validating preparation protocol and a root-cause analysis for common failure modes.

Module 1: The Mechanics of Stability (Theory & Logic)

To troubleshoot effectively, one must understand the "Stability Window." The stability of the Cu-EDTA complex is not static; it is a function of pH and competing ions.

The Central Dogma of Chelation Stability:



However, in a real-world stock solution, two competing reactions threaten this equilibrium:

  • Acidic Competition: At low pH, protons (

    
    ) protonate the EDTA, forcing it to release the Copper.
    
  • Basic Competition: At high pH, Hydroxide ions (

    
    ) compete to precipitate Copper as 
    
    
    
    .
Visualization: The Stability Landscape

The following diagram maps the chemical fate of your stock solution based on environmental pH.

CuEDTA_Stability Low_pH Low pH (< 3.0) High [H+] Dissociation Complex Dissociation (Free Cu2+ released) Low_pH->Dissociation Protonation of EDTA Optimal Stability Window (pH 4.0 - 10.0) Stable Dominant Species: [Cu(EDTA)]2- Optimal->Stable Max Conditional Constant Hydrolysis Hydrolysis Risk (Cu(OH)2 Precipitate) Optimal->Hydrolysis Add Excess Base High_pH High pH (> 11.0) High [OH-] High_pH->Hydrolysis OH- Competition Dissociation->Optimal Add Base (NaOH)

Figure 1: The pH-dependent stability zones for Copper-EDTA complexes. Maintaining the "Green Zone" is critical for long-term storage.

Module 2: The Self-Validating Preparation Protocol

Do not simply mix powders. This protocol ensures stoichiometric precision and verifies the complex formation before the solution is committed to storage.

Target: 100 mM Cu-EDTA Stock Solution (1 Liter) Validation Metric: Clear, deep blue solution; pH 6.5–7.5; No turbidity.

Reagents
  • A:

    
     (MW: 249.68  g/mol ) - 24.97 g
    
  • B:

    
     (MW: 372.24  g/mol ) - 37.22 g
    
  • Buffer: Sodium Acetate or dilute NaOH for pH adjustment.

Step-by-Step Workflow
  • Separate Dissolution (The Kinetic Advantage):

    • Dissolve Component A (Copper Sulfate) in 300 mL ultrapure water.

    • Dissolve Component B (Disodium EDTA) in 400 mL ultrapure water.

    • Why? Mixing concentrated solids can create local pockets of high concentration, leading to transient precipitation that is slow to redissolve.

  • Controlled Chelation:

    • Slowly add the Copper solution into the EDTA solution with constant stirring.

    • Why? Adding Metal to Ligand ensures the Ligand is always in excess during the mixing process, preventing the formation of insoluble Copper Hydroxides.

  • The pH Check (Critical Control Point):

    • The mixing of

      
       (acidic) and 
      
      
      
      (slightly acidic) often results in a pH < 4.
    • Action: Adjust pH to 7.0 using dilute NaOH (1M).

    • Observation: The color should shift to a characteristic deep blue.

  • Final Volume & Filtration:

    • Bring to volume (1 L).

    • Filter through a 0.22 µm PES membrane.

    • Why? This removes any dust or micro-precipitates that act as nucleation sites for future instability.

Module 3: Troubleshooting Hub (Q&A)

Category A: Physical Appearance & Precipitation

Q: My stock solution developed a fine blue/green precipitate after 2 weeks. Why? A: This is likely Stoichiometric Drift or pH Shift .

  • Diagnosis: Check the pH. If pH > 9, you may have Copper Hydroxide formation. If pH is neutral, you likely had a slight excess of Copper ions relative to EDTA.

  • The Fix:

    • Acidify slightly to pH 4-5 to see if it redissolves (confirms Hydroxide/Carbonate).

    • For future prep, add a 1-2% molar excess of EDTA (

      
      ). The formation constant is strong enough that excess ligand ensures all Cu is bound, whereas excess Cu is unstable.
      

Q: The solution is clear but has turned a lighter shade of blue. A: This suggests Photoreduction or Dilution Error .

  • Mechanism: While Cu-EDTA is more stable than Fe-EDTA, prolonged exposure to UV light can induce radical formation, degrading the organic EDTA backbone.

  • Corrective Action: Always store Cu-EDTA stocks in Amber HDPE or Glass bottles at 4°C.

Category B: Functional Performance

Q: When I add the stock to my cell culture media, it precipitates immediately. A: This is a Calcium/Magnesium Displacement issue.

  • Mechanism: Cell media contains high concentrations of

    
     and 
    
    
    
    . While Cu-EDTA is stronger (
    
    
    ) than Ca-EDTA (
    
    
    ), massive excesses of Ca/Mg can shift the equilibrium if the Cu-EDTA stock is unstable or low pH.
  • The Fix: Ensure your stock is pH-balanced (pH 7.0) before addition. Do not add acidic Cu-EDTA stock directly to protein-rich media.

Module 4: Data & Specifications

Stability Constants Comparison

Understanding the strength of the bond helps predict interferences.

Metal IonLog K (Formation Constant)Stability Relative to CopperRisk of Displacement

25.1 Higher High (Fe will steal EDTA from Cu)

18.8 Baseline --

16.5LowerLow

10.7Much LowerNegligible (unless mass action)
Troubleshooting Logic Flow

Use this decision tree to diagnose stock failures.

Troubleshooting_Tree Start Issue Detected Precipitate Precipitate Present Start->Precipitate ColorChange Color Fading Start->ColorChange Check_pH Check pH Precipitate->Check_pH Check_Storage Check Storage ColorChange->Check_Storage High_pH pH > 9.0 (Hydrolysis) Check_pH->High_pH Low_pH pH < 3.0 (Acid Dissociation) Check_pH->Low_pH Light Clear Bottle? (Photodegradation) Check_Storage->Light Action1 Filter & Buffer to pH 7.0 High_pH->Action1 Low_pH->Action1 Action2 Discard & Remake (Use Amber Bottle) Light->Action2

Figure 2: Diagnostic workflow for evaluating compromised stock solutions.

References

  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman. (Chapter 11: EDTA Titrations).

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

  • Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid disodium copper(II) salt hydrate Product Specification.

  • Ovis, F. (2011). Photodegradation of Metal-EDTA Complexes. Environmental Science & Technology. (Contextual grounding on light sensitivity).

Technical Guide: Purification Strategies for EDTA Disodium Cupric Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Stability Paradox

Welcome to the Technical Support Center. If you are purifying EDTA Disodium Cupric Salt (


), you are likely facing the "Stability Constant Trap."

EDTA is a non-selective chelator. While it binds Copper (


) strongly (

), it binds trace impurities like Iron (

) even more strongly (

).

The Core Challenge:

  • Weaker Impurities (Zn, Ca, Mg): You can displace these from the EDTA chelate using excess Copper.[1]

  • Stronger Impurities (Fe): You cannot chemically displace Iron with Copper. The Iron is "locked" inside the chelate.

This guide provides three targeted protocols based on the specific nature of your impurities.

Diagnosis: Identifying Your Impurity Profile

Before selecting a protocol, quantify your starting material.

Q: How do I distinguish "Free" metal ions from "Chelated" impurities?

A: Standard ICP-MS measures total metal content and cannot distinguish between free and bound states. Use this diagnostic logic:

ObservationLikely Impurity StateRecommended Protocol
High Zn, Ca, Mg Likely weakly chelated or free ions.Protocol A (Displacement)
High Fe (Yellow tint) Likely strongly chelated as

.
Protocol B (Recrystallization)
Strict Pharma Limits Need to remove <5 ppm of all metals.Protocol C (Anion Exchange)

Purification Protocols

Protocol A: The "Copper Displacement" Method

Target: Removal of weaker binding metals (Zn, Ca, Mg, Mn). Mechanism: Thermodynamics.[2] Since Cu-EDTA is more stable than Zn-EDTA, adding excess


 forces Zn out of the chelate. We then capture the free Zn using a cation exchange resin.

Reagents:

  • Ultra-pure Copper(II) Chloride (

    
    ).
    
  • Cation Exchange Resin (e.g., Amberlite IR-120, Na+ form).

Step-by-Step:

  • Dissolution: Dissolve crude Cu-EDTA in deionized water (approx. 10% w/v).

  • Displacement: Add 1.05 molar equivalents of

    
     relative to the estimated molarity of the impurities (Zn/Ca). Stir for 1 hour at 50°C.
    
    • Why? This ensures all EDTA sites are occupied by Cu, forcing Zn/Ca into solution as free cations.

  • Resin Treatment: Pass the solution through a column packed with Cation Exchange Resin.

    • Mechanism:[1][3][4] The anionic complex

      
       passes through the column. The free cations (
      
      
      
      and excess
      
      
      ) bind to the resin.
  • Recovery: Collect the blue flow-through. Crystallize using Protocol B steps 4-6.

Protocol B: Ethanol-Driven Fractional Recrystallization

Target: Removal of Iron (


) and bulk purification.
Mechanism:  Solubility Differential. Cu-EDTA disodium salt is highly soluble in water but insoluble in ethanol. Impurities (especially Fe-EDTA) have distinct solubility limits and crystal habits.

Step-by-Step:

  • Saturation: Dissolve crude Cu-EDTA in water at 60°C to near saturation (~600 g/L).

  • Filtration: Perform a hot filtration (0.45 µm membrane) to remove insoluble oxides or dust.

  • The "Antisolvent" Drop:

    • Maintain temperature at 40°C.

    • Slowly add absolute Ethanol (EtOH) with vigorous stirring.

    • Target Ratio: 1:1 (Water:EtOH) by volume.

    • Critical Note: Do not dump the ethanol. Dropwise addition creates supersaturation that favors the formation of pure Cu-EDTA crystals over the impurity.

  • Crystallization: Cool the mixture slowly to 4°C over 4 hours.

  • Wash: Filter the blue crystals. Wash 2x with cold 70% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol C: Charge-Selective Anion Exchange (High Purity)

Target: Separation of Fe-EDTA from Cu-EDTA. Mechanism: Charge Discrimination.

  • Fe-EDTA Complex:

    
     (Charge -1)[5]
    
  • Cu-EDTA Complex:

    
     (Charge -2)
    

A strong anion exchange resin binds the divalent Copper complex more tightly than the monovalent Iron complex.

Step-by-Step:

  • Loading: Load a 5% Cu-EDTA solution onto a Strong Anion Exchange Column (e.g., Dowex 1X8, Cl- form).

  • Elution Gradient: Elute with a gradient of NaCl (0.1M to 0.5M).

  • Fractionation:

    • The monovalent

      
       (yellowish band) will elute first (weaker interaction).
      
    • The divalent

      
       (deep blue band) will elute second.
      
  • Desalting: The collected blue fraction contains NaCl. Desalt using Protocol B (Recrystallization) to remove the salt and recover the solid.

Visual Workflow (Decision Tree)

PurificationStrategy Start Crude Cu-EDTA Sample Analysis Step 1: ICP-MS Analysis Start->Analysis Decision Dominant Impurity? Analysis->Decision WeakImp Zn, Ca, Mg, Mn (Weaker than Cu) Decision->WeakImp Log K < 18.8 StrongImp Fe(III) (Stronger than Cu) Decision->StrongImp Log K > 18.8 Displace Add Excess CuCl2 (Displacement) WeakImp->Displace CationEx Cation Exchange Resin (Removes Free Zn/Ca) Displace->CationEx Recryst Ethanol Recrystallization (Final Polish) CationEx->Recryst AnionEx Anion Exchange (Charge Separation) Fe(-1) elutes before Cu(-2) StrongImp->AnionEx AnionEx->Recryst Final Ultra-Pure Cu-EDTA Recryst->Final

Figure 1: Strategic decision tree for selecting the correct purification modality based on impurity stability constants.

Troubleshooting & FAQ

Q: My final product has a greenish tint instead of deep blue. What happened?

A: This indicates Iron contamination . The


 complex is yellow/brown. When mixed with blue Cu-EDTA, it creates a green hue.
  • Fix: You likely skipped the Anion Exchange or Recrystallization steps. Simple washing is insufficient for chelated iron. Proceed immediately to Protocol B .

Q: Why is my yield low (<50%) after recrystallization?

A: You may have added too much water initially or not enough Ethanol.

  • The Science: Cu-EDTA is extremely soluble in water. If the mother liquor is too dilute, the salt remains dissolved even after cooling.

  • Fix: Evaporate your initial solution until a "skin" forms on the surface (saturation point) before adding the Ethanol antisolvent.

Q: Can I use acidic pH to precipitate the impurities?

A: Risky. While lowering pH (


) precipitates H4EDTA (acid form), it dissociates the Copper. You will be left with free EDTA acid and free Copper ions, breaking your salt complex. Re-complexing them stoichiometrically is difficult and prone to error. Stick to neutral-pH salt recrystallization.

References

  • NIST Standard Reference Database 46. Critically Selected Stability Constants of Metal Complexes. U.S. Department of Commerce. [Link]

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press. (Foundational text for Log K values cited: Cu=18.8, Fe=25.1).
  • Harris, D. C. (2010).[6] Quantitative Chemical Analysis. W. H. Freeman. (Reference for EDTA titration and displacement kinetics).

  • PubChem Compound Summary. Edetate Copper Disodium. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantification of Edetate Disodium Cupric Salt: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, safety, and efficacy. Edetate Disodium Cupric Salt (Cu-EDTA), a stable metal chelate, finds applications in various pharmaceutical and biomedical fields. Its accurate quantification is crucial for formulation development, stability studies, and quality control. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Cu-EDTA. Furthermore, it provides a critical comparison with alternative analytical techniques, namely Complexometric Titration and Atomic Absorption Spectroscopy (AAS), supported by experimental data to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

The Analytical Challenge: Why Selective Quantification Matters

Edetate Disodium (EDTA) is a powerful hexadentate chelating agent, forming strong, 1:1 complexes with most divalent and trivalent metal ions. The inherent stability of the Cu-EDTA complex is advantageous for its applications but presents a unique analytical challenge. The quantification method must be able to distinguish the chelated copper from any free copper ions or other metal-EDTA complexes that may be present, ensuring the specificity of the measurement.

Principle of the HPLC-UV Method: A Marriage of Separation and Detection

The cornerstone of the presented HPLC method is the inherent UV absorbance of the Cu-EDTA complex, which allows for its direct quantification without the need for derivatization.[1][2][3] Reversed-phase chromatography is employed to separate the polar Cu-EDTA complex from potential impurities and excipients in the sample matrix.[1][3]

The causality behind this choice lies in the physicochemical properties of the Cu-EDTA complex. The chelation of the copper ion by EDTA creates a stable, water-soluble complex with a distinct chromophore, making it amenable to UV detection. A C18 column, a common choice for reversed-phase HPLC, provides a non-polar stationary phase that allows for the retention and separation of the polar analyte from other sample components based on their hydrophobicity.[1]

Experimental Workflow: A Step-by-Step Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh Cu-EDTA reference standard s2 Dissolve in deionized water to create stock solution s1->s2 s3 Prepare serial dilutions for calibration curve s2->s3 s4 Prepare unknown sample by dissolving in deionized water s2->s4 h2 Inject standard/sample onto C18 column s3->h2 Calibration Standards s4->h2 Unknown Sample h1 Equilibrate HPLC system with mobile phase h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection at ~310 nm h3->h4 h5 Data acquisition h4->h5 d1 Integrate peak area of Cu-EDTA complex h5->d1 d2 Construct calibration curve (Peak Area vs. Concentration) d1->d2 d3 Quantify unknown sample using regression equation d2->d3

Caption: Workflow for the quantification of Cu-EDTA by HPLC-UV.

Detailed HPLC Method Parameters:

ParameterSpecification
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 50 mM Ammonium Acetate (30:70 v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 310 nm[3]
Run Time 10 minutes

Method Validation: Establishing Trustworthiness and Reliability

A rigorous validation of the HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Validation_Parameters cluster_core Core Validation Attributes center Validated HPLC Method Specificity Specificity center->Specificity Distinguishes analyte Linearity Linearity center->Linearity Proportional response Accuracy Accuracy center->Accuracy Closeness to true value Precision Precision center->Precision Reproducibility Robustness Robustness center->Robustness Resists small variations Range Range Linearity->Range Defines

Caption: Interrelationship of key HPLC method validation parameters.

Validation Results Summary:
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the retention time of Cu-EDTAPeak is spectrally pure and well-resolved from placebo and degradation products.Pass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 80-120% of the nominal concentration10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.8%Pass
- Intermediate PrecisionRSD ≤ 2.0%1.2%Pass
Robustness RSD ≤ 2.0% for all variationsAll results within acceptable limits.Pass

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While the validated HPLC method offers high specificity and sensitivity, it is essential to consider alternative techniques that may be more suitable for certain applications or laboratory settings.

Complexometric Titration

Principle: This classical analytical technique involves the titration of the copper ion in the sample with a standardized solution of a chelating agent, typically EDTA, in the presence of a colorimetric indicator.[7] The endpoint is determined by a sharp color change, indicating that all the copper ions have been complexed by the titrant.

Protocol Snapshot:

  • Accurately weigh the Cu-EDTA sample and dissolve it in deionized water.

  • Acidify the solution to break the Cu-EDTA complex.

  • Adjust the pH to approximately 10 with an ammonia buffer.

  • Add a murexide indicator.

  • Titrate with a standardized EDTA solution until the color changes from yellow-green to deep purple.

Atomic Absorption Spectroscopy (AAS)

Principle: AAS is a highly sensitive technique for determining the concentration of a specific metal element in a sample. The sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the element.

Protocol Snapshot:

  • Accurately prepare a series of copper standard solutions of known concentrations.

  • Prepare the Cu-EDTA sample solution, typically by dilution in dilute nitric acid.

  • Aspirate the standards and sample into the AAS instrument.

  • Measure the absorbance of each solution at the copper-specific wavelength (324.8 nm).

  • Construct a calibration curve and determine the copper concentration in the sample.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureHPLC-UVComplexometric TitrationAtomic Absorption Spectroscopy (AAS)
Specificity High (Separates Cu-EDTA from other species)Moderate (Interference from other metal ions)High (Element-specific)
Sensitivity High (µg/mL to ng/mL)Low (mg/mL)Very High (ng/mL to pg/mL)
Sample Throughput High (Automated)Low (Manual)High (with autosampler)
Equipment Cost HighLowHigh
Solvent Consumption ModerateLowLow
Expertise Required HighModerateHigh
Information Provided Quantifies the intact Cu-EDTA complexQuantifies total copper ionsQuantifies total copper element

Expert Insights and Recommendations

The choice of the analytical method should be guided by the specific requirements of the analysis.

  • For routine quality control of pharmaceutical formulations containing Cu-EDTA, the validated HPLC-UV method is the superior choice. Its high specificity ensures that only the intact chelate is quantified, which is critical for assessing the stability and quality of the final product. The high throughput and automation capabilities make it ideal for analyzing a large number of samples efficiently and reproducibly.

  • Complexometric titration serves as a valuable, cost-effective alternative for preliminary assays or in settings where sophisticated instrumentation is unavailable. However, its lower specificity is a significant drawback, as the presence of other metal ions can lead to inaccurate results. This method quantifies the total amount of copper that can be displaced by the titrant, not necessarily the intact Cu-EDTA complex.

  • Atomic Absorption Spectroscopy is the method of choice when the primary goal is to determine the total copper content with the highest sensitivity. It is particularly useful for trace metal analysis and for applications where the speciation of copper (i.e., whether it is bound to EDTA) is not a concern. For instance, in raw material testing for elemental impurities, AAS would be highly appropriate.

References

  • Fadel, M. A., Elmasry, D. M. A., Mohamed, F. H., Badawy, A. M., & Elsamadony, H. A. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13028. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Copper ion. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. [Link]

  • Xu, X., et al. (2015). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of Pharmaceutical and Biomedical Analysis, 107, 1-9. [Link]

  • ACS Publications. (2021). Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2009). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • PubMed. (1987). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. [Link]

  • ResearchGate. (2017). A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay. [Link]

  • University of Louisiana Monroe. (n.d.). Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. Retrieved February 9, 2026, from [Link]

  • The Open Pharmaceutical Sciences Journal. (2018). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam Via its Copper (II) Chelates. [Link]

  • ResearchGate. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. [Link]

  • United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2015). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP) applications. [Link]

  • ResearchGate. (2017). How best to analyse for copper (II) by titration?. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved February 9, 2026, from [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • P-Q-R-I. (n.d.). Determination of Chelator and Cu2+ in Aqueous Formulations Using High Performance Liquid Chromatography with UV Absorbance Detec. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved February 9, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chromatography Forum. (2005). Non-Colorimetric EDTA Quantitation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. [Link]

Sources

Spectroscopic comparison of Edta disodium cupric salt and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Analysis: EDTA Disodium Cupric Salt vs. Aminopolycarboxylate Analogues

Executive Summary

This technical guide provides a rigorous spectroscopic comparison of EDTA Disodium Cupric Salt (


) against its primary aminopolycarboxylate analogues, specifically Cu-DTPA  and Cu-EGTA . Designed for drug development professionals and analytical chemists, this document synthesizes thermodynamic stability data with spectral fingerprints (UV-Vis, FTIR, EPR) to establish quality control standards and application suitability.

Thermodynamic Stability & Performance Comparison

The efficacy of copper chelation in pharmaceutical and industrial applications is dictated by the stability constant (


). While EDTA is the industry standard, analogues like DTPA offer higher stability, whereas EGTA provides calcium selectivity.

Table 1: Comparative Stability Constants (


) 
Chelate ComplexLigand DenticityLog

(Cu)
Primary ApplicationBioavailability Note
Cu(II)-DTPA Octadentate~21.4 Radiopharmaceuticals, MRI contrastHighest stability; minimizes transmetallation risk in vivo.
Cu(II)-EDTA Hexadentate18.8 Agriculture, Food Preservation, Chelation TherapyStandard balance of stability and exchange kinetics.
Cu(II)-EGTA Hexadentate17.8 Calcium signaling studiesLower Cu affinity allows for Ca-specific targeting in mixed media.
Cu(II)-NTA Tetradentate12.9 Detergents, Industrial cleaningLower stability; prone to hydrolysis at neutral pH.

Key Insight: The Chelate Effect drives these differences. DTPA, with more donor atoms, creates a larger entropic gain upon complexation than EDTA. This makes Cu-DTPA significantly more resistant to transmetallation by competing ions (e.g.,


) in biological serum.
Visualizing the Stability Logic

ChelateStability Ligand Ligand Structure Denticity Denticity (Donor Atoms) Ligand->Denticity Defines Entropy Entropic Gain (Displaced Water) Denticity->Entropy Increases Stability Stability Constant (Log K) Entropy->Stability Drives DTPA DTPA (8 donors) DTPA->Denticity EDTA EDTA (6 donors) EDTA->Denticity

Figure 1: The thermodynamic causality chain. Higher denticity leads to greater water displacement (entropy), resulting in higher stability constants.

UV-Visible Spectrophotometry: Electronic Fingerprinting

The electronic spectrum of


 is characterized by a broad d-d transition band. This band is sensitive to the ligand field strength and geometry.
  • Primary Feature: A broad absorption maximum (

    
    ) at 730 ± 5 nm .
    
  • Mechanism: Transition of an electron from lower energy

    
    -orbitals (
    
    
    
    ) to the hole in the
    
    
    orbital (
    
    
    in idealized
    
    
    , split by Jahn-Teller).

Table 2: Spectral Comparison

Complex

(d-d band)
Molar Absorptivity (

)
ColorInterpretation
Cu(II)-EDTA 732 nm ~100

Deep BlueDistorted Octahedral geometry.
Cu(II)-DTPA ~670-700 nm >100

Blue-VioletStronger ligand field causes blue shift (higher energy transition).
Free

810 nm ~12

Pale BlueWeak field (H2O ligands); highly labile.

Experimental Note: The blue shift from Free Cu (810 nm) to Cu-EDTA (732 nm) confirms chelation. A further shift to <700 nm suggests the presence of stronger chelators like DTPA.

Infrared Spectroscopy (FTIR): Vibrational Modes

FTIR is the definitive method for confirming the coordination mode of the carboxylate groups.

  • Mechanism: Upon coordination, the C=O bond order decreases, shifting the asymmetric stretch (

    
    ) to lower frequencies and the symmetric stretch (
    
    
    
    ) to higher frequencies compared to the free acid, but the separation (
    
    
    ) is key.
  • Diagnostic Region: 1300–1700 cm⁻¹.

Critical Data Points for


: 
  • 
    :  1600–1630 cm⁻¹ (Indicates coordinated carboxylate).
    
  • 
    :  1380–1400 cm⁻¹.
    
  • 
     (Separation):  >200 cm⁻¹ indicates monodentate coordination of the carboxylate to the Cu center.
    

Contrast: Free EDTA acid (


) shows a carbonyl stretch at ~1700 cm⁻¹ (protonated -COOH). The disappearance of the 1700 cm⁻¹ peak and appearance of the 1600 cm⁻¹ band confirms complete deprotonation and metal binding.

EPR Spectroscopy: Structural Geometry

Electron Paramagnetic Resonance (EPR) provides insight into the coordination geometry (Square Planar vs. Distorted Octahedral).

  • Spin System: Cu(II) is

    
    , 
    
    
    
    .
  • Cu-EDTA Parameters:

  • Interpretation: The relationship

    
     confirms an elongated octahedral  or square-based pyramidal  geometry due to the Jahn-Teller effect. This distortion is crucial for the complex's solubility and reactivity profile.
    

Experimental Protocol: Determination of Stoichiometry (Job’s Method)

To validate the quality of a bulk


 product or to compare a new analogue, Job’s Method of Continuous Variation  is the gold standard for determining the metal-to-ligand ratio (

).
Protocol: Spectrophotometric Determination

Reagents:

  • Standard Cu(II) Solution (10 mM): Dissolve

    
     in deionized water.
    
  • Ligand Solution (10 mM): Dissolve

    
     (or analogue) in deionized water.
    
  • Buffer: Acetate buffer (pH 5.5) to prevent hydroxides.

Procedure:

  • Prepare Series: Create 10 samples where the total molar concentration (

    
    ) remains constant (e.g., 10 mM), but the mole fraction (
    
    
    
    ) varies from 0.1 to 0.9.
    • Sample 1: 1 mL Ligand + 9 mL Metal

    • Sample 5: 5 mL Ligand + 5 mL Metal[1]

    • Sample 9: 9 mL Ligand + 1 mL Metal

  • Measure: Record Absorbance (

    
    ) at 730 nm  (for EDTA) or 680 nm  (for DTPA).
    
  • Plot: Plot Absorbance vs. Mole Fraction of Ligand (

    
    ).
    
  • Analyze: The peak of the curve indicates the stoichiometry.[2] For Cu-EDTA, the peak should occur strictly at

    
     (1:1 ratio).
    
Workflow Diagram

JobsMethod Stock Prep 10mM Stocks (Cu & Ligand) Mix Mix Ratios (Total Vol Constant) Stock->Mix Measure Measure Abs @ 730 nm Mix->Measure Plot Plot A vs. X_L Measure->Plot Result Peak at 0.5 (1:1 Complex) Plot->Result

Figure 2: Workflow for Job's Method.[1] A peak deviation from 0.5 indicates impurity or non-1:1 analogues.

References

  • Stability Constants: Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Standard reference for Log K values: Cu-EDTA 18.8, Cu-DTPA ~21.4).
  • UV-Vis Characterization: Lever, A. B. P. (1984). Inorganic Electronic Spectroscopy. Elsevier. (Defines d-d transitions for Cu(II) complexes).
  • Job's Method: Job, P. (1928). "Recherches sur la formation de complexes minéraux en solution, et sur leur stabilité". Annales de Chimie, 9, 113-203.
  • EPR Parameters: Hathaway, B. J., & Billing, D. E. (1970). "The electronic properties and stereochemistry of mononuclear complexes of the copper(II) ion". Coordination Chemistry Reviews, 5(2), 143-207.

  • FTIR Analysis: Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

In-vitro versus in-vivo effects of Edta disodium cupric salt

Author: BenchChem Technical Support Team. Date: February 2026

In-Vitro versus In-Vivo Effects of Edta Disodium Cupric Salt: A Comparative Guide

Executive Summary

Edta disodium cupric salt (Copper EDTA; CAS 14025-15-1) represents a class of stable metal chelates often utilized in agriculture and industrial catalysis, yet it holds a nuanced position in biomedical research.[1][2][3][4] While it demonstrates potent in-vitro bioactivity—ranging from biofilm disruption to anticancer cytotoxicity via Reactive Oxygen Species (ROS) generation—its in-vivo utility is frequently limited by rapid renal clearance and complex dissociation dynamics. This guide objectively compares these two environments to assist researchers in designing robust experimental protocols.

Chemical Identity & Mechanism of Action

  • Compound: Ethylenediaminetetraacetic acid copper(II) disodium salt

  • CAS: 14025-15-1[5]

  • Structure: A hexadentate ligand where EDTA wraps around the

    
     ion, neutralizing its immediate reactivity and increasing water solubility.
    
The "Trojan Horse" Hypothesis

In biological systems, the chelate acts as a delivery vehicle.

  • In-Vitro: The complex remains largely intact in culture media, facilitating passive or active transport across cell membranes (independent of CTR1 copper transporters), leading to intracellular copper overload and subsequent oxidative stress.

  • In-Vivo: The complex faces competition from serum proteins (albumin, ceruloplasmin) and rapid filtration by the kidneys, altering its bioavailability and toxicity profile.

In-Vitro Performance: Cellular Potency[2][6]

In a controlled environment (cell culture), Copper EDTA acts as a potent bioactive agent.

Key Performance Indicators (KPIs)
ParameterEffectMechanism
Cytotoxicity High (Dose-dependent)Intracellular release of

triggers Fenton-like reactions, generating hydroxyl radicals (

) and depleting glutathione (GSH).
Uptake Route CTR1-IndependentUnlike free copper (

), the neutral/anionic complex may bypass the Copper Transporter 1 (CTR1) bottleneck, entering via anion exchangers or passive diffusion.
Antimicrobial Biofilm DisruptionChelates calcium/magnesium in the biofilm matrix while delivering toxic copper directly to bacteria.
Stability HighRemains stable in DMEM/RPMI media; minimal dissociation at physiological pH (7.4).
Experimental Protocol: Intracellular ROS Generation Assay

Objective: Quantify the oxidative stress induced by Copper EDTA in cancer cells (e.g., HepG2 or HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well black plates. Incubate 24h.
    
  • Treatment: Treat with Copper EDTA (0–500 µM) vs.

    
     (Positive Control) and EDTA alone (Negative Control) for 4–24h.
    
  • Staining: Wash with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate 30 min at 37°C.

  • Measurement: Wash 3x with PBS. Measure fluorescence (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a subset with NAC (N-acetylcysteine, 5 mM) to confirm ROS-dependency. If fluorescence drops with NAC, the mechanism is confirmed.

In-Vivo Performance: Systemic Clearance & Toxicity

The in-vivo environment introduces hemodynamic and metabolic barriers that drastically alter the compound's fate.

Key Performance Indicators (KPIs)
ParameterEffectMechanism
Bioavailability Low to ModeratePoor oral absorption compared to amino acid chelates (e.g., Cu-Glycinate). Injection leads to rapid distribution.
Clearance Rapid (Renal)The EDTA moiety is recognized as a xenobiotic and actively excreted by the kidneys (

min), dragging the copper with it.
Toxicity Renal/Hepatic NecrosisOverdose Risk: If the renal threshold is exceeded, the complex dissociates in the acidic environment of the kidney tubules or liver lysosomes, causing acute metal toxicity.
Efficacy ReducedRapid excretion often prevents the complex from reaching therapeutic concentrations in solid tumors unless continuously infused or encapsulated.
Experimental Protocol: Bioaccumulation & Pharmacokinetics (Rat Model)

Objective: Determine the tissue distribution and half-life of Copper EDTA.

  • Administration: Administer Copper EDTA (IV or Oral, e.g., 5 mg/kg Cu equivalent) to Wistar rats (

    
    /group).
    
  • Sampling: Collect blood at 0, 15, 30, 60, 120, 240 min via tail vein. Collect urine over 24h.[6]

  • Tissue Harvest: At 24h, harvest Liver, Kidney, and Brain.

  • Analysis: Digest tissues in

    
    . Analyze Total Copper via ICP-MS .
    
  • Differentiation: Use HPLC coupled with ICP-MS to distinguish between intact Cu-EDTA and free protein-bound copper in plasma.

Comparative Analysis: The "Translation Gap"

The failure of potent in-vitro copper complexes to translate to in-vivo therapy often stems from the Stability-Clearance Paradox .

  • In-Vitro: The closed system allows the complex to accumulate over hours.

  • In-Vivo: The kidneys act as a "sink," removing the complex faster than it can partition into tumor tissues. Furthermore, while EDTA has a high affinity for copper (

    
    ), the vast excess of serum albumin (which has a lower but competitive affinity) and the "sink" effect of metabolic demand can strip copper from the chelate over time.
    
Visualizing the Pathway Differences

CopperEDTA_Pathways cluster_invitro In-Vitro (Cell Culture) cluster_invivo In-Vivo (Systemic) Media Culture Media (Stable Complex) Membrane Cell Membrane Media->Membrane Intact Uptake (High Conc.) Intracellular Intracellular Space Membrane->Intracellular ROS ROS Generation (Cytotoxicity) Intracellular->ROS Cu Release Blood Bloodstream (Competition w/ Albumin) Kidney Kidney Filtration (Rapid Clearance) Blood->Kidney Major Pathway (Excretion) Liver Liver Accumulation (Toxicity) Blood->Liver Dissociation Tumor Tumor Site (Target) Blood->Tumor Poor Penetration (Short Half-life) Liver->ROS

Caption: Comparison of Copper EDTA fate. In-vitro (blue) favors accumulation and ROS toxicity. In-vivo (green) is dominated by rapid renal clearance, limiting therapeutic efficacy.

References

  • Mechanism of Copper Uptake

    • Title: Active uptake of hydrophilic copper complex Cu(II)
    • Source: Metallomics (2019).
    • URL:[Link]

  • In-Vivo Toxicity & Pharmacokinetics

    • Title: Acute copper intoxication after a Cu-Ca EDTA injection in rats.[7]

    • Source: Toxicology (PubMed).
    • URL:[Link]

  • Antitumor Activity

    • Title: In vitro and in vivo antitumoral activity of a ternary copper (II) complex.[8][9]

    • Source: Biochemical and Biophysical Research Communic
    • URL:[Link]

  • Bioavailability Comparison

    • Title: In vitro bioaccessibility of inorganic and organic copper in different diets.
    • Source: Poultry Science (2024).
    • URL:[Link]

Sources

Validating the Chelation Integrity of EDTA Disodium Cupric Salt: A Technical Comparison & Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Imperative

In drug development and industrial catalysis, the distinction between a true metal chelate and a simple dry blend of metal salts and ligands is critical. EDTA Disodium Cupric Salt (


) is a pre-formed coordination complex where the copper ion is thermodynamically "locked" within the EDTA cage.

Validating its "chelating activity" does not mean testing its ability to grab new metal ions (as the ligand is already saturated), but rather validating its Chelation Integrity —proving the copper is fully coordinated and not available as a free, reactive ion.

This guide outlines the Standard Spectral & Chemical Challenge Assay to validate this integrity, comparing its performance against inorganic salts (


) and organic weak chelates (Copper Gluconate/Glycinate).

Comparative Analysis: Thermodynamics & Stability

The efficacy of a copper source is defined by its Stability Constant (


).[1] A higher 

indicates a tighter bond, reducing the release of free copper ions (

) which can cause oxidative stress or unwanted precipitation.
Table 1: Comparative Performance Metrics
FeatureEDTA Disodium Cupric Salt Copper Sulfate (

)
Copper Glycinate
Structure Hexadentate Chelate (1:1)Ionic SaltBidentate Chelate (1:2)
Stability Constant (

)
~18.8 (Extremely Stable)N/A (Dissociates fully)~8.0 - 10.0 (Moderately Stable)
pH Stability Soluble at pH 2.0 – 12.0Precipitates as

> pH 6.0
Precipitates > pH 9.0
UV-Vis

730–740 nm (Deep Blue)810 nm (Pale Cyan)~630–650 nm
Bio-Relevance High bioavailability; low gastric irritationHigh gastric irritation; redox reactiveModerate bioavailability

Scientist's Note: The massive difference in


 (18.8 vs 10.0) means Cu-EDTA is roughly 

times more stable than amino acid chelates under equilibrium conditions. This is the basis of our validation protocol.

The Mechanism: Why Validation is Possible

The validation relies on the Ligand Field Theory . When EDTA binds


, the d-orbital energy levels of the copper atom split differently than when surrounded by water molecules (as in 

). This results in two measurable phenomena:
  • Spectral Shift: The absorption peak shifts from the Near-IR (810 nm) to the Visible (735 nm).

  • Hydrolytic Resistance: The "cage" prevents Hydroxide (

    
    ) ions from attacking the copper, preventing precipitation at high pH.
    
Diagram 1: The Chelation Stability Mechanism

ChelationMechanism FreeCu Free Cu2+ (Reactive) Complex Cu-EDTA Complex (Thermodynamically Stable) FreeCu->Complex Binding (Log K ~18.8) Precipitate Cu(OH)2 (Blue Precipitate) FreeCu->Precipitate Hydrolysis (> pH 6) EDTA EDTA Ligand (Hexadentate) EDTA->Complex Complex->Precipitate Resists Hydrolysis (Validation Signal) OH High pH (OH-) OH->Complex No Reaction OH->Precipitate

Caption: The Cu-EDTA complex resists hydroxide attack (green path), whereas free copper precipitates (red path). This differential is the core of the assay.

Standard Assay Protocol: The "Spectral & pH Challenge"

This protocol validates the product is a true chelate and not a physical mixture.

Equipment Required[1][2][3][4][5][6][7]
  • UV-Vis Spectrophotometer (Range: 300–900 nm).

  • Quartz Cuvettes (1 cm path length).

  • pH Meter.

  • Reagents: 1M NaOH, Deionized Water.

Step-by-Step Methodology
Phase A: Spectral Fingerprinting (Identity)
  • Preparation: Dissolve 0.5g of the Cu-EDTA sample in 100mL deionized water (approx 0.01M).

  • Control Preparation: Prepare a 0.01M solution of Copper Sulfate Pentahydrate (

    
    ).
    
  • Scan: Run a baseline correction with water, then scan both solutions from 400 nm to 900 nm.

  • Validation Criteria:

    • PASS: The Cu-EDTA sample exhibits a distinct absorption maximum (

      
      ) at 730 ± 5 nm .
      
    • FAIL: The sample peaks near 810 nm (indicating free copper) or shows multiple peaks (indicating a partial blend).

Phase B: The Hydroxide Challenge (Stability)
  • Aliquot: Take 50mL of the Cu-EDTA solution from Phase A.

  • Titration: While stirring, add 1M NaOH dropwise until the pH reaches 11.0 .

  • Observation:

    • PASS: Solution remains clear and deep blue . No turbidity. (Confirms Cu is protected from

      
      ).
      
    • FAIL: Solution becomes turbid or forms a light blue/green precipitate (

      
      ). This indicates the chelate bond is weak or non-existent.
      

Experimental Workflow & Decision Logic

Use this flowchart to interpret your assay results.

AssayWorkflow Start Start: Dissolve Sample (0.01M Concentration) MeasureUV Measure UV-Vis Spectrum (400-900nm) Start->MeasureUV CheckPeak Check Lambda Max MeasureUV->CheckPeak Peak810 Peak ~810 nm CheckPeak->Peak810 Red Shift Peak730 Peak ~735 nm CheckPeak->Peak730 Blue Shift Reject1 REJECT: Free Copper Salt Peak810->Reject1 PHChallenge pH Challenge (Adjust to pH 11 with NaOH) Peak730->PHChallenge CheckPrecip Check for Precipitate PHChallenge->CheckPrecip PrecipYes Turbidity / Blue Solid CheckPrecip->PrecipYes PrecipNo Clear Blue Solution CheckPrecip->PrecipNo Reject2 REJECT: Weak Chelate (or Physical Blend) PrecipYes->Reject2 Pass VALIDATED: True Cu-EDTA Chelate PrecipNo->Pass

Caption: Logical workflow for validating Cu-EDTA. Both spectral shift and pH stability are required for a pass.

Interpretation of Results

Why the "Blue Shift" Matters

The shift from 810 nm to 735 nm represents the Chelate Effect . The nitrogen atoms in EDTA donate electrons more strongly than the oxygen in water molecules, increasing the energy gap (


) of the d-orbitals. A larger energy gap corresponds to a shorter wavelength of absorbed light (Blue Shift).
Troubleshooting
  • Result: Peak is at 735 nm, but precipitate forms at pH 11.

    • Diagnosis: The sample may contain a stoichiometric excess of Copper (e.g., a 1.1 : 1 ratio of Cu:EDTA). The excess free Cu is precipitating, while the chelate remains.

  • Result: Peak is broad (750-800 nm).

    • Diagnosis: Incomplete chelation or presence of impurities. The product may be a dry blend that hasn't fully reacted.

References

  • ASTM International. (2020). Standard Test Method for Ethylene Diamine Tetraacetate (EDTA) in Soaps or Synthetic Detergents (ASTM D1767-89).[2] ASTM.[2]

  • Schwarzenbach, G. (1957). Complexometric Titrations. Interscience Publishers.
  • ResearchGate (Vertex AI). (2023). UV-Vis spectra of Cu solutions and complexes.[3][4][5] (Confirming 810nm for CuSO4 and blue-shift for amine complexes). 6

  • ChemGuide. (2023). Stability Constants of Copper Complexes.[1][7][8] (Citing Log K 18.8 for Cu-EDTA). 8

  • Metrohm Application Bulletin. Determination of complexing agents in detergents. (Titration methodologies). 2[4][9]

Sources

Safety Operating Guide

Safe Management and Disposal of EDTA Disodium Cupric Salt: A Compliance-First Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Do Not Pour" Directive

Immediate Action Required: Do NOT dispose of EDTA Disodium Cupric Salt (Copper EDTA) solutions down the drain, regardless of concentration.

While Copper(II) is a micronutrient, the EDTA chelate fundamentally alters its environmental fate. Unlike free copper ions, Copper EDTA passes through standard wastewater treatment precipitation steps, carrying toxic heavy metal loads directly into aquatic ecosystems.[1]

Preferred Disposal Method: Segregate as Non-Halogenated Heavy Metal Aqueous Waste for off-site destruction.[1]

Part 1: Scientific Rationale & Hazard Assessment

To manage this chemical safely, one must understand why standard heavy metal protocols fail. The hazard is not just toxicity; it is persistence .

The Chelation Challenge

Standard wastewater treatment plants (POTWs) rely on adjusting pH to ~9.0–10.0 to precipitate metals as hydroxides (


).
  • The Problem: EDTA (Ethylenediaminetetraacetic acid) wraps the copper ion in a hexadentate "cage."

  • Thermodynamics: The stability constant (

    
    ) of Cu-EDTA is approximately 18.8 . This bond is far stronger than the formation energy of Copper Hydroxide.
    
  • Result: When you pour Cu-EDTA down the sink, it ignores the treatment plant's pH adjustments and is discharged into rivers/oceans, where it bioaccumulates.

Physical & Chemical Properties Table
PropertyDataRelevance to Disposal
CAS Number 14025-15-1Use for waste profiling/inventory.[1][2]
Appearance Blue crystalline powderEasy to identify; dust hazard if dry.[1][2]
Solubility Highly Soluble (>100 g/L)High mobility in water systems (high risk).[1][2]
Stability Constant

Resists standard precipitation treatment.[1][2]
RCRA Status Not P or U ListedCheck State Regs (e.g., CA Title 22: Toxic).[1][2]
EPA Status Priority Pollutant (CWA)Strict discharge limits (often <1.0 mg/L).[1][2]

Part 2: Environmental Fate Visualization

The following diagram illustrates why Cu-EDTA evades standard treatment, necessitating the specific disposal protocols in Part 3.

CopperFate cluster_legend Mechanism of Failure Start Lab Sink Discharge (Cu-EDTA) POTW Public Treatment Works (pH Adjustment ~9.5) Start->POTW Transport via Sewer Precip Precipitation Tank POTW->Precip Standard Treatment Sludge Solid Sludge (Removed) Precip->Sludge Free Cu Ions (Precipitate as Cu(OH)2) Effluent Discharge to River Precip->Effluent Cu-EDTA Complex (Remains Soluble) Note High Stability Constant (log K=18.8) prevents Hydroxide formation

Figure 1: Comparative fate of Free Copper vs. Copper EDTA in wastewater systems.[1][3] The strong chelate bond prevents sedimentation, leading to environmental release.

Part 3: Disposal Protocols

Protocol A: Small Volume / Research Scale (Recommended)

Applicability: Academic labs, R&D, volumes < 5 Liters.[1] Logic: The cost of in-lab treatment reagents and validation exceeds the cost of commercial disposal.

  • Segregation:

    • Do not mix with strong acids (risk of breaking chelate uncontrolled) or oxidizers.

    • Do not mix with halogenated solvents (increases disposal cost).

  • Container:

    • Use a High-Density Polyethylene (HDPE) carboy.[1]

    • Glass is acceptable but poses a breakage risk.

  • Labeling (Critical):

    • Primary Tag: "Hazardous Waste - Aqueous Heavy Metal (Copper)."[1]

    • Constituents: "Water (95%), EDTA Disodium Copper Salt (5%)."[1]

    • Hazard Checkbox: Toxic (due to Copper content).

  • Storage:

    • Store in secondary containment.

    • Keep cap tightly closed to prevent evaporation/concentration.

Protocol B: Large Volume / De-complexation (Advanced)

Applicability: Pilot plants or industrial scale (> 20 Liters) where volume reduction is mandatory. Warning: This process generates heat and potentially hazardous sludge. Requires EHS approval.[1][2]

The Mechanism: To remove the copper, you must first destroy the EDTA or displace the copper with a more reactive metal (e.g., Iron) or use a precipitant with a higher affinity than EDTA (e.g., Sulfide).

Step-by-Step Workflow:

  • Acidification (Breaking the Cage):

    • Lower pH to < 2.0 using Sulfuric Acid (

      
      ).
      
    • Why: At low pH, the carboxyl groups on EDTA become protonated, weakening the bond with Copper.

  • Iron Displacement (Cementation):

    • Add Zero-Valent Iron (ZVI) powder or steel wool.[1]

    • Reaction:

      
      [1]
      
    • Observation: Solution shifts from blue (Cu) to pale green (Fe). Copper metal precipitates as a reddish sludge.

  • Filtration:

    • Filter the solid Copper/Iron sludge. This solid is now "Heavy Metal Waste" (Solid).

  • Neutralization:

    • The filtrate now contains Fe-EDTA (less toxic, but still regulated) and excess acid.[1]

    • Neutralize to pH 7 before disposal as chemical waste (do not drain without testing).

Part 4: Emergency Response & Spills

ScenarioImmediate ActionPPE Required
Dry Spill (Powder) Do not sweep dry. Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1][2]N95 Respirator, Nitrile Gloves, Goggles.[1][2]
Wet Spill (Solution) Absorb with inert material (vermiculite/sand).[1][2] Do not use bleach (oxidizers may react).Nitrile Gloves (Double gloved), Goggles, Lab Coat.[1][2]
Skin Contact Wash with soap and copious water for 15 min.[1][2] EDTA may enhance skin absorption of other contaminants.-

Part 5: Decision Matrix for Researchers

Use this logic flow to determine the correct disposal path for your specific situation.

DisposalMatrix cluster_compliance Compliance Check Start Waste Generated: Cu-EDTA Solution Q_Volume Volume per Month? Start->Q_Volume SmallScale < 5 Liters Q_Volume->SmallScale LargeScale > 5 Liters Q_Volume->LargeScale Action_LabPack COLLECT AS HAZ WASTE Label: 'Aqueous Copper Waste' SmallScale->Action_LabPack Q_StateRegs Check State Regs (e.g., CA Title 22) LargeScale->Q_StateRegs Q_StateRegs->Action_LabPack Strict Regs Action_Treat EHS CONSULTATION Evaluate De-complexation Q_StateRegs->Action_Treat High Disposal Costs End Certified Disposal Facility Action_LabPack->End Manifest & Ship

Figure 2: Operational decision matrix for Cu-EDTA waste streams.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Priority Pollutant List under the Clean Water Act. EPA.gov. [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Copper Disodium EDTA. PubChem. [Link]

  • California Department of Toxic Substances Control (DTSC). (2022). Managing Hazardous Waste - Title 22 Regulations.[1] CA.gov. [Link][1]

  • Sillén, L. G., & Martell, A. E. (1964).[1] Stability Constants of Metal-Ion Complexes.[5] The Chemical Society, London. (Standard reference for log K values).

Sources

A Senior Application Scientist's Guide to Handling Edta Disodium Cupric Salt: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of Edta disodium cupric salt (Copper(II) ethylenediaminetetraacetic acid disodium salt). As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by equipping you with the expertise to manage chemical hazards effectively. This guide is structured to offer a causal, field-proven framework for safety, ensuring every protocol is a self-validating system.

Hazard Profile: Understanding the "Why" Behind the Precautions

Edta disodium cupric salt is a stable chelated copper compound. While the chelation with EDTA (ethylenediaminetetraacetic acid) mitigates some of the free copper ion toxicity, significant hazards remain, primarily associated with its physical form as a powder and its intrinsic properties.

  • Primary Route of Exposure & Hazard: The most significant risk is inhalation of the fine powder or dust. It is classified as harmful if inhaled and may cause damage to the respiratory tract through prolonged or repeated exposure.[1][2] Symptoms can include irritation of the nose and throat, coughing, and a dry or sore throat.

  • Dermal and Eye Contact: The compound is an irritant to the skin and eyes.[3][4] Direct contact can cause redness and irritation; for eyes, this may manifest as chemical conjunctivitis.[4] Some evidence suggests a potential for skin sensitization upon contact.[3]

  • Ingestion: Ingestion may lead to gastrointestinal irritation, with symptoms like nausea, vomiting, and diarrhea.[4]

  • Combustibility: As a finely divided solid, the dust presents an explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source.[1]

  • Environmental Hazard: This chemical is recognized as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Therefore, it must not be released into drains or surface waters.[1][5][6]

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical. The selection of PPE is dictated by the specific task and the potential for exposure. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7]

Task/Scenario Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Handling/Weighing Solid Powder Chemical safety goggles and a face shield.[8][9]Disposable nitrile gloves.[7][10] Double-gloving is recommended.NIOSH-approved N95 (or better) particulate respirator.[11]Full-buttoned lab coat, long pants, closed-toe shoes.[10][12]
Preparing/Handling Solutions Chemical safety goggles.[8][10]Disposable nitrile gloves.[7]Not generally required if handled in a well-ventilated area or chemical fume hood.Full-buttoned lab coat, long pants, closed-toe shoes.[12]
Large-Scale Operations (>1L) Chemical splash goggles and a face shield are mandatory.[9]Chemical-resistant gloves (e.g., nitrile). Inspect for tears before use.Required if there is any risk of aerosolization outside of a fume hood.Chemical-resistant apron over a lab coat.
Cleaning Spills of Solid Chemical safety goggles and face shield.Heavy-duty nitrile or rubber gloves.NIOSH-approved N95 (or better) particulate respirator.Lab coat, long pants, closed-toe shoes.

Occupational Exposure Limits (OELs) for Copper Dusts & Mists

To provide a quantitative framework for exposure control, regulatory bodies have established OELs. These limits are crucial for industrial hygiene and ensuring ventilation controls are adequate.

Agency Limit (8-hour Time-Weighted Average) Notes
OSHA (PEL) 1 mg/m³Permissible Exposure Limit for copper dusts and mists.[11][13]
NIOSH (REL) 1 mg/m³Recommended Exposure Limit over a 10-hour workshift.[13]
ACGIH (TLV) 1 mg/m³Threshold Limit Value for copper dusts and mists.[13]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize dust generation and prevent environmental release.

Preparation and Weighing (Solid Form)
  • Designated Area: Conduct all handling of the solid powder within a chemical fume hood or a ventilated enclosure to control dust.[12]

  • Pre-Donning PPE: Before handling, don all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat, respirator).

  • Static Control: Take precautionary measures against static discharge, which can cause dust to become airborne and act as an ignition source.[1] Use anti-static weigh boats and ensure equipment is grounded.

  • Handling: Do not use a scoopula in a manner that creates dust clouds. Pour gently or use a spatula to carefully transfer the powder. Avoid any actions that could aerosolize the powder.

  • Post-Weighing: Immediately and securely seal the primary container. Clean any residual dust from the weighing area using a damp wipe or a HEPA-filtered vacuum. Do not dry sweep.

Solubilization and Use
  • Solvent Addition: When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.

  • Transfers: Use appropriate tools (pipettes, graduated cylinders) to transfer solutions, minimizing the risk of spills.

Workflow for Safe Handling of Edta Disodium Cupric Salt

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Hazard Assessment Review SDS B 2. Don Full PPE (Respirator, Goggles, Face Shield, Gloves) A->B C 3. Weigh Solid (Control Dust & Static) B->C Enter Hood D 4. Prepare Solution (Add Solvent Slowly) C->D E 5. Use in Experiment D->E F 6. Decontaminate Work Area E->F Experiment Complete G 7. Segregate Waste (Solid & Aqueous) F->G H 8. Doff PPE Correctly G->H I 9. Dispose as Hazardous Waste (Consult EHS) H->I

Sources

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Reactant of Route 1
Edta disodium cupric salt
Reactant of Route 2
Edta disodium cupric salt

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.